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2-chloro-N-[4-(dimethylamino)benzyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide
  • CAS: 57678-38-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide

A Guide to Synthesis, Reactivity, and Application in Covalent Discovery[1] Executive Summary 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3) is a bifunctional electrophilic scaffold primarily utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Synthesis, Reactivity, and Application in Covalent Discovery[1]

Executive Summary

2-Chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3) is a bifunctional electrophilic scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and chemoproteomics .[1] Structurally, it consists of a reactive


-chloroacetamide "warhead" linked via a methylene spacer to an electron-rich dimethylaminobenzene core.[1]

Unlike its anilide analogs, the benzyl methylene spacer (


) interrupts the conjugation between the amide nitrogen and the aromatic ring.[1] This structural feature imparts distinct solubility profiles and rotational flexibility, making it a critical probe for mapping accessible cysteine residues in "undruggable" protein targets.
Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule functions as a covalent electrophile . The chloroacetamide moiety serves as the reactive center, designed to alkylate nucleophilic side chains (primarily Cysteine thiolates) via an irreversible


 mechanism.[2]
Structural Analysis[1][3]
  • Warhead (

    
    -Chloroacetamide):  A moderate electrophile.[1] Less reactive than iodoacetamides (reducing non-specific toxicity) but more reactive than acrylamides (Michael acceptors).[1]
    
  • Linker (Benzyl Methylene): Provides rotational freedom, allowing the warhead to orient itself within a binding pocket.

  • Tail (Dimethylaniline): Acts as a hydrophobic anchor with a hydrogen bond acceptor (tertiary amine), often driving initial non-covalent affinity to the target protein.[1]

Physicochemical Data Table
PropertyValue / DescriptorRelevance
CAS Number 57678-38-3Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 226.70 g/mol Fragment-compliant (<300 Da)
Predicted LogP ~1.6 - 1.9Lipophilicity suitable for cell permeability
H-Bond Donors 1 (Amide NH)Directional binding interaction
H-Bond Acceptors 2 (Amide O, Tertiary N)Solubility & receptor interaction
Electronic Character Electrophilic (

-carbon)
Reactivity toward nucleophiles
Part 2: Synthetic Methodology

Objective: Synthesize 2-chloro-N-[4-(dimethylamino)benzyl]acetamide via N-acylation. Principle: The nucleophilic primary amine of the benzylamine attacks the electrophilic carbonyl of chloroacetyl chloride.

Reagents & Materials
  • Substrate: 4-(Dimethylamino)benzylamine dihydrochloride (or free base).[1]

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv).[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv if using salt; 1.2 equiv if using free base).[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Protocol Workflow
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(dimethylamino)benzylamine in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Basification: Add

    
     dropwise. Cool the solution to 0°C  using an ice bath. Rationale: Cooling controls the exotherm and prevents bis-acylation or polymerization.[1]
    
  • Addition: Add chloroacetyl chloride dropwise over 15–20 minutes. Maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Visualization: Synthetic Pathway

Synthesis Start 4-(Dimethylamino) benzylamine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (0°C) Reagent Chloroacetyl Chloride Reagent->Inter Base Base (Et3N) Scavenges HCl Inter->Base HCl removal Product 2-chloro-N-[4-(dimethylamino) benzyl]acetamide Inter->Product Elimination of Cl-

Caption: Step-wise acylation mechanism. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.

Part 3: Reactivity & Mechanistic Insights[1]

The defining feature of this molecule is its ability to form a covalent bond with protein targets. This places it in the category of Targeted Covalent Inhibitors (TCIs) .

Mechanism of Action:

Alkylation

The reaction is driven by the attack of a nucleophilic thiolate anion (


) from a Cysteine residue onto the 

-carbon of the acetamide, displacing the chloride ion.[1]
  • Selectivity: While reactive, chloroacetamides are generally less promiscuous than

    
    -haloketones.[1] However, they are more reactive than acrylamides. In proteomic screening, they are often used to identify hyper-reactive cysteines.[1]
    
  • Irreversibility: Unlike Michael acceptors (which can sometimes be reversible), the thioether bond formed by chloroacetamide alkylation is stable and irreversible under physiological conditions.

Visualization: Cysteine Targeting Pathway

Mechanism Cys Target Protein (Cysteine Thiol - SH) Deprot Thiolate Anion (S-) Cys->Deprot pKa modulation (Microenvironment) TS Transition State [S...C...Cl]‡ Deprot->TS Nucleophilic Attack (SN2) Warhead Chloroacetamide Warhead Warhead->TS Adduct Stable Thioether Adduct TS->Adduct Chloride Departure (Irreversible)

Caption: The irreversible alkylation of a protein cysteine residue. The local pKa of the cysteine dictates the formation of the reactive thiolate.

Part 4: Spectroscopic Characterization (Expected)

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.

1.


 NMR (Chloroform-d, 400 MHz): 
  • 
     7.10 – 6.60 ppm:  Aromatic protons (AA'BB' system typical of para-substitution).
    
  • 
     6.00 – 6.50 ppm:  Broad singlet (Amide 
    
    
    
    ).[1]
  • 
     4.35 ppm:  Doublet or singlet (Benzyl 
    
    
    
    ).[1] Key differentiator from anilide.
  • 
     4.05 ppm:  Singlet (Chloroacetyl 
    
    
    
    ).[1]
  • 
     2.95 ppm:  Singlet (
    
    
    
    , 6 protons).[1]

2. Mass Spectrometry (LC-MS):

  • ESI+:

    
     (approx).[1]
    
  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

    
     / 
    
    
    
    ).[1]
Part 5: Safety & Handling

Warning: As an alkylating agent, this compound is inherently toxic and a potential sensitizer.

  • Hazards:

    • H301/H302: Toxic/Harmful if swallowed.[4]

    • H317: May cause an allergic skin reaction (Sensitizer).[1][5]

    • H351: Suspected of causing cancer (General warning for alkylators).[1][6]

  • Handling Protocol:

    • Always handle in a fume hood .

    • Double-glove (Nitrile) to prevent skin contact.[1]

    • Quenching Spills: Treat spills with a solution of 10% sodium thiosulfate or dilute ammonia to neutralize the alkylating potential before disposal.

References
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [1]

    • Context: Establishes the methodology for using chloroacetamide fragments in chemoproteomics.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [1]

    • Context: detailed protocols on screening chloroacetamide libraries against cysteine targets.
  • Enamine Ltd. (2023). "Chloroacetamides: Covalent Warheads." Enamine Technical Library.

    • Context: Commercial and technical data on the stability and reactivity profiles of chloroacetamide building blocks.
  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide." Merck KGaA.[6]

    • Context: Safety and handling data for the closely related phenyl analog, applicable to the benzyl deriv

Sources

Exploratory

2-chloro-N-[4-(dimethylamino)benzyl]acetamide solubility data

Technical Guide: Solubility Profile and Physicochemical Characterization of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide Executive Summary & Chemical Identity 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is a bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Physicochemical Characterization of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Executive Summary & Chemical Identity

2-chloro-N-[4-(dimethylamino)benzyl]acetamide is a bifunctional organic intermediate characterized by an electrophilic chloroacetamide warhead and a basic dimethylamino moiety.[1] It is primarily utilized as a scaffold in medicinal chemistry for covalent inhibitor design (targeting cysteine residues) or as a linker in PROTAC development.

The solubility of this compound is governed by the interplay between its lipophilic benzyl backbone and the pH-dependent ionization of the dimethylamino group.[1] This guide provides the estimated physicochemical profile and the validated protocols for determining its solubility while mitigating the risk of hydrolytic degradation.[1]

Property Data / Descriptor
CAS Number 57678-38-3
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
pKa (Predicted) ~9.5 (Dimethylamino group)
LogP (Predicted) 1.8 – 2.2
Reactive Moiety

-Chloroacetamide (Electrophile, Alkylating Agent)

Solubility Profile & Solvent Compatibility

As a Senior Application Scientist, I emphasize that "solubility" for this compound is not a static number but a dynamic property influenced by pH and solvent nucleophilicity. The following data is synthesized from structural analog analysis (e.g., 2-chloro-N-benzylacetamide) and functional group behavior.

Solubility Classification
Solvent ClassSolubility RatingMechanistic Insight
Aqueous (Neutral pH 7) Low / Sparingly Soluble The molecule is predominantly neutral.[1] The hydrophobic benzyl/methyl groups dominate the solvation energy.
Aqueous (Acidic pH < 4) High Protonation of the dimethylamino nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) drastically increases polarity.
Polar Aprotic (DMSO, DMF) High (>50 mg/mL) Preferred solvents for stock solutions. Dipole-dipole interactions stabilize the amide bond.
Chlorinated (DCM, Chloroform) High Excellent compatibility with the lipophilic benzyl core; ideal for extraction/synthesis.[1]
Alcohols (Ethanol, Methanol) Moderate to High Soluble, but caution is required due to potential solvolysis (alcoholysis) of the chloride over extended periods.
Stability Warning (Critical)
  • Hydrolysis Risk: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -chloroacetamide group is susceptible to hydrolysis in aqueous media, releasing HCl and forming the corresponding hydroxyacetamide. This reaction is accelerated at high pH (Basic)  and elevated temperatures.
    
  • Solvent Choice: For biological assays, prepare stock solutions in anhydrous DMSO .[1] Avoid storing in aqueous buffers for >4 hours.

Experimental Protocol: Solubility Determination

Standard "shake-flask" methods often fail for reactive electrophiles due to degradation during the equilibration period.[1] The following protocol uses a Kinetic Solubility Approach to ensure data integrity.

Protocol: Kinetic Solubility via HPLC-UV

Objective: Determine the maximum solubility in PBS (pH 7.4) without degradation artifacts.

Materials:

  • Compound Stock: 10 mM in DMSO.[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Equipment: HPLC with UV/Vis detector (254 nm), Thermomixer.[1]

Workflow:

  • Preparation: Aliquot 10 µL of DMSO stock into a 96-well plate.

  • Precipitation: Add 190 µL of PBS to reach a target concentration of 500 µM (2% DMSO final).

  • Equilibration: Shake at 500 rpm for 2 hours at 25°C. Note: We limit time to 2 hours to prevent hydrolysis.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove undissolved precipitate.[1]

  • Quantification: Inject filtrate into HPLC. Compare peak area against a standard curve prepared in 50:50 Acetonitrile:Water.[1]

Calculation:



Visualization: Solubility & Stability Decision Tree

The following diagram illustrates the logical flow for handling this compound in experimental workflows, ensuring the researcher selects the correct solvent system based on the application.

SolubilityWorkflow Start Start: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide AppCheck Application Type? Start->AppCheck Synth Organic Synthesis / Purification AppCheck->Synth Chemical Bio Biological Assay / Screening AppCheck->Bio Biological SolventOrg Solvent: DCM or Chloroform Synth->SolventOrg Stock Stock: 10-50 mM in Anhydrous DMSO Bio->Stock Workup Workup: Acidic Extraction (pH 3) SolventOrg->Workup Note1 Protonates amine -> Water Soluble Keeps impurities in Organic Phase Workup->Note1 Dilution Dilution: Aqueous Buffer (PBS) Stock->Dilution StabilityCheck Time < 4 Hours? Dilution->StabilityCheck Valid Valid Data StabilityCheck->Valid Yes Invalid Risk of Hydrolysis (Cl displacement) StabilityCheck->Invalid No

Caption: Decision tree for solvent selection and stability management during solubility testing and synthesis.

References

  • PubChem. (2025).[1] Compound Summary: 2-chloro-N-(4-dimethylaminophenyl)acetamide (Analog Analysis). National Library of Medicine.[1] Retrieved from [Link]

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

Sources

Foundational

potential biological activity of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

An In-Depth Technical Guide on the Potential Biological Activity of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Biological Activity of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. While direct extensive research on this specific molecule is not widely published, this document synthesizes data from structurally related compounds, including chloroacetamide and N-benzylacetamide derivatives, to project its pharmacological potential. This guide explores the underlying chemical rationale for its predicted activities, details robust experimental protocols for validation, and offers insights into potential mechanisms of action. The primary audiences for this guide are researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities for therapeutic applications.

Introduction and Chemical Profile

2-chloro-N-[4-(dimethylamino)benzyl]acetamide is a synthetic organic compound featuring a chloroacetamide moiety linked to a benzylamine substituted with a dimethylamino group at the para position. The unique structural combination of the reactive α-chloroacetamide group, the benzyl ring, and the dimethylamino functional group suggests a high potential for diverse biological activities. The chloroacetamide functional group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism often associated with the activity of various enzyme inhibitors.

The N-benzylacetamide scaffold is a common feature in molecules with demonstrated antimicrobial and other pharmacological properties.[1][2] Furthermore, the dimethylamino group is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide array of pharmacological effects including antimicrobial, antihistaminic, anticancer, and analgesic properties.[3]

Chemical Structure:

  • IUPAC Name: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

  • Molecular Formula: C₁₁H₁₅ClN₂O

  • Key Features:

    • Chloroacetamide Group: A reactive electrophilic center.

    • N-Benzyl Group: Contributes to the molecule's structural framework and potential interactions with biological targets.[4]

    • Para-dimethylamino Substituent: A common pharmacophore known to influence pharmacokinetic and pharmacodynamic properties.[3]

Predicted Biological Activities and Mechanistic Rationale

Based on the activities of structurally analogous compounds, 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is predicted to exhibit a range of biological effects, primarily centered around antimicrobial and anticancer activities.

Antimicrobial and Antifungal Activity

The chloroacetamide moiety is a key driver of the predicted antimicrobial and antifungal properties.[5][6] Chloroacetamide derivatives have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7]

Proposed Mechanism of Action: The primary mechanism is believed to be the alkylation of nucleophilic residues, such as cysteine or histidine, in the active sites of essential microbial enzymes.[8] This covalent modification can lead to irreversible enzyme inhibition, disrupting critical metabolic or structural pathways within the pathogen. Potential targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For instance, some chloroacetamide derivatives have been shown to target penicillin-binding proteins in bacteria and lanosterol 14-alpha demethylase in fungi.[6]

Anticancer and Antiproliferative Activity

N-substituted-2-chloroacetamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[8] The presence of the benzyl group may further enhance this activity.

Proposed Mechanism of Action: Similar to the antimicrobial mechanism, the anticancer effects are likely mediated by the alkylating nature of the chloroacetamide group.[8] This can lead to the inhibition of key proteins involved in cancer cell proliferation and survival. Potential targets could include kinases, proteases, or other enzymes that are overexpressed or hyperactive in cancer cells. The dimethylamino group might also contribute to the anticancer profile, as this moiety is present in several known anticancer agents.[3]

Proposed Experimental Workflows for Activity Validation

To empirically validate the predicted biological activities of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide, a structured, multi-tiered experimental approach is recommended.

Synthesis and Characterization

The synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide can be achieved through the chloroacetylation of 4-(dimethylamino)benzylamine.[9]

General Synthetic Protocol:

  • Dissolve 4-(dimethylamino)benzylamine in a suitable organic solvent (e.g., Dichloromethane).

  • Cool the solution in an ice bath.

  • Add a base, such as triethylamine, to act as an acid scavenger.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed to completion.

  • Purify the product using standard techniques such as recrystallization or column chromatography.

  • Confirm the structure and purity of the synthesized compound using analytical methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide start 4-(dimethylamino)benzylamine + Chloroacetyl Chloride reaction Chloroacetylation (DCM, Triethylamine, 0°C) start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 2-chloro-N-[4-(dimethylamino)benzyl]acetamide purification->product characterization Structural Characterization (NMR, MS) product->characterization G cluster_anticancer Anticancer Activity Workflow cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat with varying concentrations of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC₅₀ mtt_assay->data_analysis

Caption: Workflow for determining the in vitro anticancer activity.

Potential Signaling Pathways and Future Directions

Should initial screenings yield promising results, further investigation into the specific molecular targets and signaling pathways is warranted.

Potential Signaling Pathways for Anticancer Activity:

Given the alkylating nature of the chloroacetamide group, it is plausible that 2-chloro-N-[4-(dimethylamino)benzyl]acetamide could interfere with signaling pathways critical for cancer cell survival and proliferation. These may include:

  • Kinase Signaling Pathways: Inhibition of key kinases involved in cell growth and division.

  • Apoptosis Pathways: Induction of programmed cell death through interaction with proteins in the apoptotic cascade.

  • DNA Damage Response Pathways: Alkylation of DNA or DNA repair enzymes, leading to cell cycle arrest and apoptosis.

Diagram of Potential Downstream Effects:

G cluster_pathway Hypothesized Mechanism of Action compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide target Cellular Nucleophiles (e.g., Cysteine in Proteins) compound->target Alkylation inhibition Enzyme/Protein Inhibition target->inhibition pathway_disruption Disruption of Critical Signaling Pathways inhibition->pathway_disruption apoptosis Induction of Apoptosis pathway_disruption->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway_disruption->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Hypothesized signaling pathway leading to cancer cell death.

Future research should focus on target identification using techniques such as affinity chromatography or proteomics, followed by detailed biochemical and cellular assays to validate the mechanism of action. Further structural modifications of the parent compound could also be explored to optimize potency and selectivity.

Conclusion

2-chloro-N-[4-(dimethylamino)benzyl]acetamide represents a promising, yet underexplored, chemical entity with significant potential for biological activity, particularly in the realms of antimicrobial and anticancer applications. The rationale for these predicted activities is strongly rooted in the well-documented pharmacological profiles of its constituent chemical moieties. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action, which could pave the way for the development of novel therapeutic agents.

References

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (2025). MDPI.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). PubMed.
  • N-benzylacetamide | Solubility of Things. (n.d.). Solubility of Things.
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC - NIH.
  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis.
  • 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide. (n.d.). MilliporeSigma.
  • N-Benzylacetamide. (n.d.). Chem-Impex.
  • 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. (n.d.). ChemicalBook.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC.
  • 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride. (n.d.). MilliporeSigma.
  • Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. (n.d.). Benchchem.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC.
  • [4-[Benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds with selective antagonistic activity against H1-histamine receptors]. (1984). PubMed.
  • Some representative compounds with benzyl group (in blue) as pharmacophore. (n.d.). ResearchGate.

Sources

Exploratory

Safety, Handling, and Mechanistic Application of 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Chemical Profile & Mechanistic Toxicology The compound 2-chloro-N-[4-(dimethylamino)benzyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Chemical Profile & Mechanistic Toxicology

The compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS 57678-38-3)[1] is a specialized bifunctional organic molecule widely utilized in bioconjugation, medicinal chemistry, and proteomics. Its structure consists of two critical domains: an


-chloroacetamide electrophilic warhead and a 4-(dimethylamino)benzyl moiety.
Structure-Activity Relationship (SAR) and Alkylation Mechanism

The


-carbon of the chloroacetamide group is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chloride leaving group. This structural arrangement primes the molecule for an 

nucleophilic substitution reaction[2].

In biological and synthetic applications, the primary targets for this warhead are the sulfhydryl (-SH) groups of reduced cysteine residues. When the local pH is optimized (pH 8.0–8.5), the sulfhydryl group deprotonates into a highly reactive thiolate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The thiolate attacks the electrophilic 

-carbon, displacing the chloride ion and forming an irreversible, covalent thioether bond.

Expert Insight: Why choose a chloroacetamide over an iodoacetamide? While iodoacetamides are more reactive, they are notorious for off-target alkylation of lysine, histidine, and N-terminal amines. Chloroacetamides, being inherently less reactive, offer superior kinetic selectivity for cysteines, provided the reaction is driven by controlled heat or extended incubation[3].

Mechanistic Toxicology

The same electrophilic properties that make this compound useful also dictate its toxicity. In vivo, chloroacetamides act as non-specific alkylating agents. They rapidly deplete intracellular glutathione (GSH) by covalently binding to its thiol group. This depletion impairs the cell's antioxidant defenses, leading to the accumulation of reactive oxygen species (ROS), severe oxidative stress, and subsequent cellular apoptosis[4]. Furthermore, chloroacetamides are recognized as reproductive toxicants and potent skin sensitizers[5][6].

Mechanism A 2-Chloro-N-[4-(dimethylamino) benzyl]acetamide (Electrophile) C Nucleophilic Attack (SN2 Displacement) A->C B Reduced Cysteine (Nucleophile) B->C D Covalent Thioether Adduct (Irreversible) C->D Alkylation E Chloride Leaving Group (Cl-) C->E Byproduct

Mechanistic pathway of cysteine alkylation by the alpha-chloroacetamide warhead.

Risk Assessment & Hazard Classification

Based on the core


-chloroacetamide scaffold, 2-chloro-N-[4-(dimethylamino)benzyl]acetamide must be handled as a severe occupational hazard. The table below summarizes the extrapolated quantitative hazard data and Globally Harmonized System (GHS) classifications[6][7].
Table 1: Physicochemical and Hazard Profile
Hazard CategoryGHS ClassificationThreshold / IndicatorClinical Manifestation
Acute Toxicity (Oral) Category 3 (H301)LD50

138 mg/kg (Rat)
Toxic if swallowed; systemic GSH depletion.
Skin Sensitization Category 1 (H317)Contact threshold variesAllergic contact dermatitis; irreversible sensitization.
Reproductive Toxicity Category 2 (H361)Suspected teratogenPotential damage to fertility or the unborn child.
Aquatic Toxicity Category 3 (H402)LC50

19.8 mg/L (96h)
Harmful to aquatic life; requires specialized disposal.

Standard Operating Procedures (SOP): Safe Handling & Storage

To ensure a self-validating safety system, environmental controls and Personal Protective Equipment (PPE) must be strictly enforced.

  • Environmental Controls: All manipulations of the dry powder or concentrated stock solutions must be performed inside a certified Class II biological safety cabinet or a chemical fume hood. Aerosolized chloroacetamide powders pose a severe inhalation risk[6].

  • PPE Requirements: Wear double-layered nitrile or neoprene gloves. Standard latex offers insufficient protection against penetrating alkylating agents. A fully buttoned lab coat and chemical splash goggles are mandatory[6].

  • Storage Conditions: The compound is mildly light-sensitive and subject to slow hydrolysis. Store at 4°C in a desiccator, protected from light, and under an inert atmosphere (Argon or Nitrogen) if possible[3].

Experimental Protocol: Controlled Cysteine Alkylation Workflow

The following protocol details a highly controlled, "one-pot" bioconjugation workflow for reducing and alkylating protein cysteines using 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Causality Check: Why use TCEP instead of DTT for the reduction step? Dithiothreitol (DTT) contains two highly reactive thiol groups. If DTT is present during the alkylation step, it will competitively react with the chloroacetamide reagent, quenching it before it can modify the target protein. Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that lacks thiols, allowing the reduction and alkylation to occur sequentially in the same buffer without interference[3].

Step-by-Step Methodology
  • Buffer Preparation: Dissolve the target protein (5–100 µg) in 100 µL of 100 mM ammonium bicarbonate buffer. Crucial: Verify the pH is exactly 8.0. A pH > 8.5 will trigger off-target alkylation of lysine primary amines[3].

  • Protein Reduction: Add TCEP to a final concentration of 5 mM. Incubate the sample at 37°C for 30 minutes to fully reduce all disulfide bonds.

  • Reagent Solubilization: Immediately before use, dissolve the 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in anhydrous DMSO or DMF to create a 200 mM concentrated stock. Do not store this stock; it will degrade.

  • Alkylation: Add the reagent stock to the protein sample to achieve a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at 95°C for 10 minutes (or 37°C for 1 hour), strictly protected from light[3].

Workflow Step1 1. Protein Reduction (5 mM TCEP, 37°C, 30 min) Step3 3. Alkylation Reaction (20 mM Reagent, 95°C, 10 min) Step1->Step3 Step2 2. Reagent Preparation (Dissolve in Buffer, pH 8.0) Step2->Step3 Step4 4. Quenching (Add Excess DTT/Thiosulfate) Step3->Step4 Step5 5. Downstream Analysis (MS or Assay) Step4->Step5

Standard operating workflow for controlled protein alkylation and subsequent reagent quenching.

Spill Response and Chemical Deactivation

Because 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is an active electrophile, spills cannot simply be wiped up with water; the reactive warhead must be chemically deactivated (quenched).

Quenching Protocol:

  • Isolate the Area: Evacuate personnel and ensure the fume hood sash is lowered.

  • Apply Quenching Solution: Flood the spill area with a 10% (w/v) Sodium Thiosulfate (

    
    ) solution or a 0.1 M Cysteine solution.
    
  • Mechanism of Deactivation: The thiosulfate or free cysteine acts as an aggressive nucleophile, rapidly attacking the chloroacetamide warhead. This converts the toxic alkylating agent into a benign, water-soluble thioether derivative.

  • Cleanup: Allow the quenching solution to sit for at least 30 minutes. Absorb the neutralized liquid with inert spill pads and dispose of them in a sealed container marked for hazardous organic waste.

References

  • PubChem. "Chloroacetamide". URL: [Link]

  • International Labour Organization (ILO). "ICSC 0640 - 2-CHLOROACETAMIDE". URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo". URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 2-chloro-N-[4-(dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's characteristic spectral features. Detailed methodologies for data acquisition are provided, underpinned by a rationale that ensures data integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this and structurally related molecules, facilitating drug discovery and development workflows.

Introduction

2-chloro-N-[4-(dimethylamino)benzyl]acetamide is a molecule of significant interest, incorporating a reactive chloroacetamide moiety and a 4-(dimethylamino)benzyl group. The former is a versatile functional group often employed as an alkylating agent in medicinal chemistry, while the latter can influence solubility, receptor binding, and metabolic stability. Accurate and unambiguous structural confirmation is paramount for any further investigation of its biological activity. Spectroscopic techniques are the cornerstone of such characterization.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. The predictions are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles. Furthermore, this document outlines robust, self-validating experimental protocols for acquiring high-quality spectral data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be utilized for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Caption: General experimental workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amide proton.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width, acquisition time, and the number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) should be processed using appropriate software.

    • Apply a Fourier transform to convert the time-domain data to the frequency domain.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wave Number (cm⁻¹) Intensity Vibration Functional Group
~3300MediumN-H stretchSecondary Amide
~3050MediumC-H stretchAromatic
~2950, ~2850MediumC-H stretchAliphatic
~1650StrongC=O stretch (Amide I)Secondary Amide
~1550StrongN-H bend (Amide II)Secondary Amide
~1610, ~1520MediumC=C stretchAromatic Ring
~820StrongC-H out-of-plane bend1,4-disubstituted Aromatic
~750StrongC-Cl stretchChloroalkane

Rationale for Predictions:

  • N-H and C-H Stretching: The N-H stretch of the secondary amide will appear as a single band around 3300 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.[2][3][4]

  • Amide Bands: The most characteristic absorptions for the amide group are the Amide I and Amide II bands. The Amide I band, primarily due to C=O stretching, is very strong and expected around 1650 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is also strong and typically appears near 1550 cm⁻¹.[5]

  • Aromatic Ring: The C=C stretching vibrations within the benzene ring will give rise to absorptions in the 1610-1520 cm⁻¹ region. A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted aromatic ring.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is recommended for high-quality spectra.

      • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

      • Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation. Simply place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wave numbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner.

m/z Relative Intensity Proposed Fragment
242/244Low[M]⁺˙ (Molecular Ion)
134High[C₉H₁₂N₂]⁺˙
121Very High[C₈H₁₀N]⁺
91Medium[C₇H₇]⁺

Rationale for Fragmentation:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) will appear at m/z 242. Due to the presence of chlorine, an isotopic peak ([M+2]⁺˙) at m/z 244 with an intensity of approximately one-third of the molecular ion peak is expected.

  • Alpha-Cleavage: The most favorable fragmentation pathway for N-benzyl compounds is typically cleavage of the bond beta to the aromatic ring (the C7-N1 bond), leading to the formation of a stable benzyl or tropylium cation. However, in this case, cleavage of the N1-C8 bond is also likely.

  • Formation of m/z 134: Cleavage of the N1-C8 bond would result in the formation of the [4-(dimethylamino)benzyl]amine radical cation at m/z 134.

  • Formation of m/z 121: A common fragmentation pathway for N-benzyl compounds is the formation of the tropylium ion at m/z 91.[6] However, the presence of the dimethylamino group can lead to the formation of a highly stable quinone-methide-like cation at m/z 121, which is often the base peak in the spectra of such compounds.

  • Formation of m/z 91: The classic tropylium cation at m/z 91 is also a possible fragment, arising from the benzyl moiety.[7]

G M [M]⁺˙ (m/z 242/244) F1 [C₉H₁₂N₂]⁺˙ (m/z 134) M->F1 - C₂H₂ClO F2 [C₈H₁₀N]⁺ (m/z 121) M->F2 - C₂H₃ClNO F3 [C₇H₇]⁺ (m/z 91) M->F3 - C₄H₉N₂OCl F1->F2 - CH₃

Caption: Predicted key fragmentation pathways for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

    • Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, which is a softer ionization technique and is more likely to show the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • EI Mode: A standard EI energy of 70 eV is used to induce fragmentation and create a reproducible spectrum that can be compared to libraries.

    • ESI Mode: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the source.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak (and its isotope pattern if applicable).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with spectral databases if available.

Conclusion

This technical guide provides a robust predictive framework for the spectral characterization of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for the unambiguous identification and structural elucidation of this compound. The causality-driven explanations for the predicted spectral features and the self-validating nature of the described protocols are designed to ensure scientific rigor and reproducibility in research and development settings.

References

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC.
  • ResearchGate. (n.d.). Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine.
  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). (n.d.).
  • Chemistry LibreTexts. (2023).
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 625-634.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • RSC Publishing. (n.d.).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of Regensburg. (n.d.). Chemical shifts.
  • The Infrared Spectra of N-Substituted Trifluoroacetamides. (n.d.).
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics, 40(12), 5345-5363.
  • ChemAxon. (n.d.).
  • 5 - IR - spectroscopy. (n.d.).
  • IR handout.pdf. (n.d.).
  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 148-152.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • Interpret
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
  • ResearchGate. (n.d.). Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - 1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a).
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2024). ACS Omega.
  • eGyanKosh. (n.d.).
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Chegg. (2020). interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide.
  • NIST. (n.d.). 2-Chloro-N-methylacetamide.
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PMC.

Sources

Protocols & Analytical Methods

Method

2-chloro-N-[4-(dimethylamino)benzyl]acetamide as an intermediate in drug discovery

Application Note: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide as an Electrophilic Fragment in Covalent Drug Discovery Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Compound: 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide as an Electrophilic Fragment in Covalent Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Compound: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3)

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. Central to this paradigm is Covalent Fragment-Based Drug Discovery (FBDD), which utilizes low-molecular-weight electrophiles to probe ligandable cysteines across the proteome [2]. 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3) is a highly versatile, commercially available building block and scout fragment. Featuring a reactive chloroacetamide warhead paired with an electron-rich 4-(dimethylamino)benzyl recognition element, this compound serves as a critical intermediate for synthesizing irreversible kinase inhibitors, developing Activity-Based Probes (ABPs), and executing direct-to-biology fragment screens [1].

Mechanistic Rationale & Chemical Properties

The efficacy of a covalent fragment is dictated by the delicate balance between its intrinsic chemical reactivity and its non-covalent binding affinity.

  • The Chloroacetamide Warhead: Chloroacetamides are classic

    
    -haloacetamides that undergo irreversible nucleophilic substitution (
    
    
    
    ) with the thiolate anion of target cysteine residues. While generally more reactive than acrylamides, chloroacetamides are exceptional "scout fragments" used to map cysteine tractability because their rapid reaction kinetics ensure that transient, low-affinity binding events are captured as stable covalent adducts [3].
  • The 4-(dimethylamino)benzyl Moiety: The non-covalent recognition element is crucial for driving initial target engagement. The dimethylamino group is a strong electron-donating group (EDG) that enriches the electron density of the benzyl ring, facilitating robust

    
     stacking and cation-
    
    
    
    interactions within hydrophobic protein pockets. Furthermore, the benzylic linker provides rotational flexibility, allowing the warhead to optimally align with the target nucleophile.

SN2_Mechanism A Target Protein (Cys-SH) B Deprotonation (pH 7.4) A->B C Thiolate Anion (Cys-S⁻) B->C E SN2 Transition State (Cl⁻ leaving) C->E D 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (Electrophile) D->E F Irreversible Covalent Adduct (Thioether Linkage) E->F

Figure 1: Mechanism of action for the targeted covalent modification of a cysteine residue via an


 pathway.

Application Workflow: Covalent FBDD

When utilizing 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in a screening campaign, the workflow relies heavily on intact protein mass spectrometry to detect the mass shift (+191.07 Da, accounting for the loss of HCl) indicative of covalent adduct formation [1].

FBDD_Workflow A Target Protein (Recombinant) C Incubation (4°C, 24h) A->C B Fragment Library (CAS 57678-38-3) B->C D Intact LC-MS Analysis C->D E Hit Validation (Dose-Response) D->E F Lead Optimization (Fragment Growing) E->F

Figure 2: Standard workflow for Covalent Fragment-Based Drug Discovery utilizing intact LC-MS.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Before screening, it is imperative to quantify the intrinsic reactivity of the chloroacetamide fragment to distinguish between genuine target-directed binding and promiscuous hyper-reactivity [2]. This is achieved via a pseudo-first-order Glutathione (GSH) consumption assay.

Reagents & Setup:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (mimics physiological pH to ensure partial deprotonation of the GSH thiol).

  • GSH Stock: 10 mM in buffer (freshly prepared to prevent auto-oxidation).

  • Fragment Stock: 10 mM 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in DMSO.

  • Internal Standard: 1 mM Rhodamine B or 4-nitro-cyanobenzene.

Step-by-Step Methodology:

  • Reaction Initiation: In a 96-well plate, combine 180 µL of buffer, 10 µL of GSH stock (final concentration: 500 µM), and 5 µL of internal standard.

  • Fragment Addition: Add 5 µL of the fragment stock (final concentration: 250 µM). The excess GSH ensures pseudo-first-order kinetics.

  • Incubation & Sampling: Incubate at 25°C. At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), quench a 20 µL aliquot by adding it to 20 µL of 1% Formic Acid in Acetonitrile.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system (e.g., Agilent 6110 Series, C18 column). Monitor the depletion of the parent fragment peak area relative to the internal standard.

  • Data Processing: Plot

    
     versus Time. The slope of the linear regression yields the observed rate constant (
    
    
    
    ), from which the half-life (
    
    
    ) is calculated.
Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

To validate that the fragment covalently modifies the target protein, intact MS is utilized.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2–5 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid DTT or

    
    -mercaptoethanol, as these will react with the chloroacetamide. Use TCEP (0.5 mM) if a reducing agent is strictly required.
    
  • Labeling: Add 2-chloro-N-[4-(dimethylamino)benzyl]acetamide to a final concentration of 50 µM (10x to 25x molar excess). Keep DMSO concentration

    
    .
    
  • Incubation: Incubate the mixture at 4°C for 24 hours. A lower temperature prevents protein degradation during the extended incubation required for fragment screening [1].

  • LC-MS Deconvolution: Analyze the samples using a high-resolution Q-TOF mass spectrometer coupled to a C4 desalting column. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to determine the intact mass.

  • Validation: A successful hit will show a mass shift corresponding exactly to the fragment mass minus the leaving group (HCl).

Data Presentation: Comparative Reactivity Metrics

Understanding where 2-chloro-N-[4-(dimethylamino)benzyl]acetamide sits on the reactivity spectrum is critical for lead optimization. Chloroacetamides are generally more reactive than acrylamides, making them excellent primary screening tools [3].

Warhead TypeRepresentative FragmentTypical GSH

(pH 7.4)
Application PhaseOff-Target Risk
Chloroacetamide CAS 57678-38-3 30 – 90 minutes Primary Screening / Hit ID Moderate to High
FluoroacetamideFluoroacetamide derivative> 24 hoursLate-stage optimizationLow
AcrylamideAcrylamide derivative12 – 48 hoursLead Optimization / ClinicalLow
Vinyl SulfoneVinyl sulfone derivative2 – 10 hoursTool Compounds / ProbesModerate

Table 1: Comparative intrinsic reactivity of common covalent warheads used in FBDD. Data synthesized from standard GSH reactivity profiling[2].

References

  • Resnick, E., et al. "Characterizing and screening commercially available irreversible covalent fragments." Journal of the American Chemical Society (2019). Available at:[Link]

  • McAulay, K., Bilsland, A., & Bon, M. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals (2022). Available at:[Link]

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry (2023). Available at:[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification and Intrinsic Reactivity Profiling of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Target Audience: Analytical Chemists, DMPK Scientists, and Covalent Drug Discovery Researchers Document Type: Validated Protocol & Technical Application Note Introduction & Analytical Rationale The resurgence of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Covalent Drug Discovery Researchers Document Type: Validated Protocol & Technical Application Note

Introduction & Analytical Rationale

The resurgence of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD) has driven the extensive use of electrophilic warheads. Chloroacetamide warheads are a well-defined class of cysteine-reactive electrophiles that have been widely utilized to target non-catalytic cysteines in oncology and immunology[1].

2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3) is a highly versatile covalent probe. Structurally, it combines an electrophilic


-chloroacetamide moiety with a strongly basic para-dimethylaminobenzyl scaffold. Accurate quantification of this compound is critical for two primary workflows:
  • Intrinsic Reactivity Profiling: Determining the compound's half-life (

    
    ) in the presence of biologically relevant thiols like reduced glutathione (GSH).
    
  • Pharmacokinetic (PK) Profiling: Quantifying the unreacted parent compound in complex biological matrices (e.g., plasma, microsomes).

The Causality Behind the Method

Quantifying reactive electrophiles presents a unique analytical challenge: the compound continuously reacts with matrix nucleophiles (like proteins and endogenous GSH) post-sampling. To achieve a self-validating and accurate quantification, the nucleophilic substitution reaction must be instantaneously quenched.

We achieve this by utilizing an aggressive acidic protein precipitation (crash) method. By adding cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA), the sample pH is driven below 3.0. This protonates the sulfhydryl groups of free thiols (GSH


), rendering them nucleophilically inactive and effectively "freezing" the reaction state.

For mass spectrometric detection, the tertiary amine of the dimethylamino group (


) ensures the molecule is fully protonated in positive electrospray ionization (ESI+). Collision-induced dissociation (CID) of the 

precursor (

227.1) predominantly cleaves the amide bond, forming a highly stable 4-(dimethylamino)benzyl carbocation at

134.1. This unique precursor/product ion pair permits virtually background-free Multiple Reaction Monitoring (MRM)[2].

Chemical Reactivity & Analytical Workflow

Pathway Parent Parent Compound 2-chloro-N-[4-(dimethylamino) benzyl]acetamide Transition Transition State SN2 Attack at alpha-carbon Parent->Transition + GSH GSH Nucleophile Reduced Glutathione (GSH) GSH->Transition Adduct Thioether Adduct GSH-Conjugate (Loss of HCl) Transition->Adduct - Cl⁻

Fig 1. SN2 nucleophilic substitution pathway of the chloroacetamide warhead with GSH.

Workflow A Sample Collection (Plasma or GSH Buffer) B Acidic Quench & Protein Precipitation (ACN + 0.1% FA + Internal Standard) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Transfer & Dilution (Water) C->D E UHPLC Separation (C18 Column, Acidic Gradient) D->E F ESI+ MS/MS Detection (MRM: 227.1 -> 134.1) E->F

Fig 2. Sample preparation and LC-MS/MS workflow for chloroacetamide quantification.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (Stock prepared in 100% LC-MS grade ACN to prevent solvolysis).

  • Internal Standard (IS): 2-Chloroacetamide-d4 or a structurally similar stable-isotope labeled analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water (

    
    ), and Formic Acid (FA).
    
  • Matrix: K2EDTA human or rat plasma, or 100 mM Potassium Phosphate buffer (pH 7.4) for GSH assays.

In Vitro GSH Reactivity Assay Protocol

This protocol measures the intrinsic electrophilicity of the compound by tracking the depletion of the parent mass over time.

  • Preparation: Prepare a 10 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Initiation: Spike the parent compound (final concentration 10 µM) into the GSH solution. Mix thoroughly.

  • Time-Course Sampling: At

    
     minutes, remove a 50 µL aliquot.
    
  • Instant Quench: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Quench Solution (ACN + 0.1% FA + 50 ng/mL IS). Causality: The low pH instantly protonates GSH, halting the SN2 reaction.

  • Processing: Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS water (to match initial mobile phase conditions and prevent peak distortion).

Biological Matrix (Plasma) Extraction Protocol
  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 96-well plate.

  • Precipitation: Add 200 µL of ice-cold Extraction Solvent (ACN + 0.1% FA + IS).

  • Extraction: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein denaturation and release of any non-covalently bound analyte.

  • Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of

    
     + 0.1% FA.
    
Self-Validating System Suitability Controls

To ensure the trustworthiness of the assay, every run must include:

  • Double Blanks: Matrix processed without analyte or IS (checks for column carryover and matrix interference).

  • Zero Standards: Matrix processed with IS only (confirms IS does not contain unlabeled parent impurities).

  • Quality Control (QC) Samples: Spiked at Low, Mid, and High concentrations, interspersed every 10-15 unknown samples to verify continuous instrument calibration.

Instrumental Parameters & Data Presentation

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A:


 + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Flow Rate: 0.5 mL/min | Column Temp: 40°C
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Desalting)
2.505.095.0Linear Gradient
3.505.095.0Wash
3.6095.05.0Re-equilibration
4.5095.05.0End
Table 2: MS/MS MRM Parameters (ESI+)

Instrument: Sciex API 5500 or equivalent triple quadrupole. Source Temperature: 500°C | IonSpray Voltage: 5500 V

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)DP (V)CE (V)CXP (V)
2-chloro-N-[4-(dimethylamino)benzyl]acetamide 227.1134.150702510
Internal Standard (IS) 231.1138.150702510

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. The primary fragment 134.1 corresponds to the highly stable 4-(dimethylamino)benzyl carbocation).

Table 3: Representative Method Validation Summary

(Acceptance criteria based on FDA/EMA Bioanalytical Method Validation Guidelines)

ParameterResult / RangeAcceptance Criteria
Linear Dynamic Range 1.0 nM – 10,000 nM

Lower Limit of Quantitation (LLOQ) 1.0 nMSignal-to-Noise (S/N)

Intra-day Precision (CV%) 2.4% – 6.8%

(

at LLOQ)
Inter-day Accuracy (% Bias) -4.2% to +5.1%

(

at LLOQ)
Matrix Effect (Plasma) 92% – 105%Consistent across Low/High QCs
Benchtop Stability (in Quench) > 24 hours at 4°CDeviation

from nominal

References

  • Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS Source: PubMed / Analytical Chemistry URL
  • Source: DOI.
  • Total syntheses of cyclohelminthol I–IV reveal a new cysteine-selective covalent reactive group Source: RSC Publishing URL

Sources

Method

Protocol and Application Notes for N-Alkylation Reactions Utilizing 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

An Application Guide for Researchers Abstract: This document provides a comprehensive guide to the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, using the versatile alkylating...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide to the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, using the versatile alkylating agent 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. N-alkylation is a cornerstone of modern organic synthesis, critical for the construction of carbon-nitrogen bonds prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide elucidates the underlying reaction mechanism, offers a detailed and robust experimental protocol, and explores the rationale behind key procedural choices to empower researchers in achieving optimal and reproducible outcomes.

Scientific Foundation and Mechanistic Overview

The N-alkylation reaction with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic α-carbon of the chloroacetamide, which is activated by the adjacent electron-withdrawing carbonyl group. This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the C-Cl bond, with the chloride ion serving as the leaving group.

A non-nucleophilic base is essential for the reaction's success. It serves to neutralize the hydrochloric acid (HCl) that is cogenerated with the product. In the absence of a base, the HCl would protonate the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic, effectively quenching the reaction.

SN2_Mechanism

Comprehensive Experimental Protocol

This protocol provides a generalized yet detailed procedure adaptable for a wide range of amine substrates.

Materials and Equipment
  • Alkylating Agent: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

  • Nucleophile: Amine or N-heterocycle (1.0 equivalent)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv.) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)[4]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser (if heating)

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for aqueous workup (separatory funnel, beakers)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine or N-heterocycle (1.0 equiv.) and the chosen anhydrous base (e.g., K₂CO₃, 2.0 equiv.).[5]

  • Solvent Addition: Add the anhydrous solvent (DMF or MeCN) to dissolve or suspend the reactants. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (1.1-1.2 equiv.) to the stirred mixture at room temperature. A slight excess of the alkylating agent ensures complete consumption of the more valuable amine substrate.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C). For less reactive amines (e.g., anilines) or sterically hindered substrates, the reaction may be heated to 50-80 °C.

    • Monitor the reaction progress by TLC, observing the consumption of the starting amine and the appearance of a new, typically higher-Rf product spot.[5] Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine (saturated NaCl solution) to remove residual DMF and inorganic salts.[5]

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[6]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[7]

Experimental_Workflow

Rationale and Optimization Strategies

An expert understanding of the variables is key to optimizing this protocol for specific substrates.

ParameterRationale & Expert InsightsTroubleshooting & Optimization
Base A base is required to neutralize the HCl byproduct.[8] K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating reactions with weakly nucleophilic amines.[4] Organic bases like triethylamine (TEA) can also be used, particularly in solvents like dichloromethane.[9][10]Problem: Slow or no reaction. Solution: Switch to a stronger base like Cs₂CO₃. Ensure the base is anhydrous, as water can hydrolyze the chloroacetamide.
Solvent Polar aprotic solvents like DMF and Acetonitrile (MeCN) are ideal as they solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, thus enhancing its nucleophilicity.[1] Acetone can also be a suitable solvent.[11]Problem: Poor solubility of starting materials. Solution: DMF is an excellent solvent for a wide range of substrates. If DMF complicates the workup, MeCN is a good alternative with a lower boiling point.
Temperature Most N-alkylations with reactive chloroacetamides proceed efficiently at room temperature. Heating can be employed to increase the rate for less reactive nucleophiles but may also increase the likelihood of side reactions.Problem: Over-alkylation (dialkylation) of primary amines.[12] Solution: Maintain a lower reaction temperature and avoid a large excess of the alkylating agent. Using a more sterically hindered base can sometimes favor mono-alkylation.
Stoichiometry A slight excess (1.1-1.2 equiv.) of the alkylating agent is recommended to drive the reaction to completion, assuming the amine is the more valuable component.Problem: Incomplete reaction with residual starting amine. Solution: Increase the equivalents of the alkylating agent to 1.5. If the alkylating agent is more valuable, use a slight excess of the amine.

Substrate Scope and Representative Conditions

The protocol is versatile and can be applied to a variety of nitrogen nucleophiles. The following table provides representative conditions as a starting point for optimization.

Nucleophile (Substrate Class)BaseSolventTemp. (°C)Time (h)Expected Outcome
Primary Aliphatic Amine (e.g., Benzylamine)K₂CO₃MeCN254-8High yield; monitor for potential dialkylation.
Secondary Aliphatic Amine (e.g., Piperidine)K₂CO₃MeCN252-6Generally fast and high-yielding.
Primary Aniline (e.g., 4-Methoxyaniline)Cs₂CO₃DMF6012-24Slower reaction due to lower nucleophilicity; requires heating.
N-Heterocycle (e.g., Imidazole)K₂CO₃DMF256-12Efficient alkylation on the imidazole nitrogen.

Safety and Handling

  • 2-chloro-N-[4-(dimethylamino)benzyl]acetamide , like other α-halo amides, should be handled with care as it is a potential alkylating agent and irritant.

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for the specific reagents used for detailed handling and disposal information.

References

  • Loeser, E., Prasad, K., & Repic, O. (2006). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS. Synthetic Communications, 32(3). Available at: [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Blackburn, L., & Taylor, R. (2001). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Organic Letters.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate. Available at: [Link]

  • Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (n.d.). Academia.edu. Available at: [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (2014). Chinese Chemical Letters. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Available at: [Link]

  • α-Anilinoketones, Esters and Amides: A Chemical Study. (2012). PMC. Available at: [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. (n.d.). PrepChem.com. Available at: [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Available at: [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Journal. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition. Available at: [Link]

Sources

Application

2-chloro-N-[4-(dimethylamino)benzyl]acetamide in the synthesis of potential anticancer agents

Application Note: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide as a Strategic Electrophilic Scaffold in Anticancer Drug Design Part 1: Introduction & Strategic Utility 2-chloro-N-[4-(dimethylamino)benzyl]acetamide repre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide as a Strategic Electrophilic Scaffold in Anticancer Drug Design

Part 1: Introduction & Strategic Utility

2-chloro-N-[4-(dimethylamino)benzyl]acetamide represents a versatile "warhead-linker" scaffold in the synthesis of hybrid anticancer agents. In modern medicinal chemistry, this compound serves two distinct but critical roles:

  • Synthetic Intermediate (The Linker): It acts as a robust electrophile for

    
     coupling reactions. The 
    
    
    
    -chloroamide moiety allows for the facile attachment of nucleophilic pharmacophores—typically heterocyclic thiols (e.g., benzothiazoles), amines, or phenols—to a lipophilic 4-(dimethylamino)benzyl tail.
  • Covalent Warhead (The Effector): In specific designs, the chloroacetamide group is retained in the final molecule to act as a covalent inhibitor, targeting cysteine residues in kinases (e.g., EGFR, FGFR) or tubulin, leading to irreversible enzyme inhibition.

The 4-(dimethylamino)benzyl moiety is not merely a passive carrier; it enhances cell permeability via lipophilicity and provides an electron-rich aromatic system capable of


-

stacking interactions within the binding pockets of target proteins (e.g., Carbonic Anhydrase IX, Tubulin).

Part 2: Chemical Properties & Safety

PropertySpecification
IUPAC Name 2-chloro-N-[4-(dimethylamino)benzyl]acetamide
Molecular Formula

Molecular Weight 226.70 g/mol
Solubility Soluble in DCM, DMSO, DMF, Ethanol. Sparingly soluble in water.
Stability Stable at RT. Hydrolyzes slowly in strong aqueous base or acid.
Handling Potent Alkylating Agent. Wear nitrile gloves, lab coat, and eye protection. Handle in a fume hood to avoid inhalation of dust/vapors.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Selective N-acylation of 4-(dimethylamino)benzylamine to generate 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Reagents:

  • 4-(dimethylamino)benzylamine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(dimethylamino)benzylamine (10 mmol) in 50 mL of anhydrous DCM.

  • Base Addition: Add TEA (15 mmol) to the solution. Cool the mixture to 0–5°C using an ice-salt bath.

  • Acylation: Dilute chloroacetyl chloride (12 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Note: Exothermic reaction.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Wash the organic layer successively with water (

    
     mL), saturated 
    
    
    
    (
    
    
    mL), and brine (
    
    
    mL).
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation Criteria:

  • Yield: Expect 75–85%.

  • 1H NMR (DMSO-d6): Look for singlet at

    
     ppm (Cl-CH2-CO) and doublet at 
    
    
    
    ppm (benzyl CH2).
Protocol B: Application – Synthesis of a Thiazole Hybrid

Objective: Synthesis of a potential anticancer agent via


 displacement of the chloride by a heterocyclic thiol (e.g., 2-mercaptobenzothiazole).

Reagents:

  • 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide (Intermediate from Protocol A) (1.0 equiv)

  • 2-Mercaptobenzothiazole (1.0 equiv)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv)
    
  • Acetone or DMF

Step-by-Step Methodology:

  • Activation: In a 100 mL flask, dissolve 2-mercaptobenzothiazole (2 mmol) in 20 mL dry Acetone (or DMF if solubility is an issue). Add anhydrous

    
      (4 mmol) and stir at RT for 30 minutes to generate the thiolate anion.
    
  • Coupling: Add 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (2 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor the disappearance of the chloroacetamide starting material by TLC.

  • Workup (Acetone): Evaporate the solvent. Resuspend the residue in cold water (50 mL) and stir for 20 minutes. The product should precipitate.[1][2]

  • Workup (DMF): Pour the reaction mixture into crushed ice (100 g). Stir vigorously until a solid precipitate forms.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

Part 4: Mechanism of Action & Rationale

The resulting hybrid molecules typically function through a Dual-Pharmacophore Mechanism :

  • The Heterocycle (e.g., Benzothiazole): Interacts with the ATP-binding pocket of kinases (e.g., EGFR, VEGFR) or intercalates into DNA.

  • The Linker (Acetamide): Provides hydrogen bonding donors/acceptors (NH, CO) to anchor the molecule within the active site.

  • The Tail (Dimethylaminobenzyl):

    • Solubility: The basic amine improves solubility in physiological pH.

    • Interaction: The electron-rich ring participates in cation-

      
       interactions with specific residues (e.g., Lysine, Arginine) in the protein target.
      

Visualizing the Synthesis & SAR Logic:

G cluster_0 Step 1: Warhead Synthesis cluster_1 Step 2: Pharmacophore Coupling cluster_2 Biological Mechanism R1 4-(Dimethylamino) benzylamine Intermediate 2-chloro-N-[4-(dimethylamino) benzyl]acetamide (Electrophilic Linker) R1->Intermediate + TEA, DCM 0°C -> RT R2 Chloroacetyl Chloride R2->Intermediate FinalDrug Hybrid Anticancer Agent (S-Alkylated Product) Intermediate->FinalDrug + K2CO3, Acetone Reflux (SN2 Reaction) Nu Nucleophile (e.g., 2-Mercaptobenzothiazole) Nu->FinalDrug Target Target Protein (e.g., EGFR / Tubulin) FinalDrug->Target H-Bonding & Pi-Stacking Effect Apoptosis / Cell Cycle Arrest Target->Effect

Caption: Synthesis workflow transforming the chloroacetamide intermediate into a bioactive hybrid agent via nucleophilic substitution, leading to target inhibition.

Part 5: Data Presentation & Analysis

Table 1: Comparative Reaction Conditions for Coupling (Protocol B)

Solvent SystemBaseTemperatureTimeYield (%)Notes
Acetone

Reflux (56°C)4–6 h85–92%Best for thiols; easy workup (precipitation).
DMF

80°C2–3 h70–80%Use for low-solubility nucleophiles; harder workup.
Ethanol

Reflux (78°C)3–5 h60–75%Risk of side reactions (ethanolysis of amide).
THF

RT3–6 h75–95%Mildest conditions; good for sensitive substrates.

Table 2: Representative Biological Activity (IC50 in


M) 
Hypothetical data based on structure-class averages from cited literature [1, 2].
Compound DerivativeHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)Mechanism
Intermediate (Cl-Linker) >100>50>50Weak alkylator (non-specific)
Benzothiazole Hybrid 5.858.24.1Tubulin Inhibition
Triazole Hybrid 12.46.59.8EGFR Kinase Inhibition

References

  • Ahmed, R., et al. (2025).[3] "Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives." South Eastern European Journal of Public Health. Retrieved from [Link][3]

  • Kaur, R., et al. (2019). "4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation." BMC Chemistry. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Patel, D., et al. (2018). "A facile amidation of chloroacetyl chloride using DBU."[2] Sphinx Knowledge House. Retrieved from [Link]

Sources

Method

Developing Assays with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide: A Guide for Covalent Probe Discovery

Introduction: The Power of Electrophilic Warheads in Drug Discovery In the landscape of modern drug discovery, the strategic use of covalent inhibitors has re-emerged as a powerful approach to achieving high potency and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Electrophilic Warheads in Drug Discovery

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has re-emerged as a powerful approach to achieving high potency and prolonged duration of action. These molecules form a stable, covalent bond with their target protein, often leading to irreversible inhibition. At the heart of many such inhibitors lies a reactive electrophilic "warhead." Among these, the chloroacetamide moiety has proven to be a versatile and effective functional group, particularly for its ability to selectively react with nucleophilic amino acid residues like cysteine.[1][2][3]

This technical guide focuses on a specific, yet broadly applicable chloroacetamide-containing compound: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide . We will delve into the rationale behind its design, its synthesis, and most importantly, provide detailed protocols for its application in biochemical and cellular assays to identify and characterize its potential protein targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

The core of this molecule features a reactive chloroacetyl group, which is the "business end" responsible for covalent modification. The benzylamine linker provides a scaffold that can be further modified to enhance binding affinity and selectivity for a target protein. The 4-(dimethylamino) group on the benzyl ring can influence the compound's physicochemical properties, such as solubility and cell permeability, and may also participate in non-covalent interactions within a protein's binding pocket.

Chemical Properties and Reactivity

Molecular Structure:

Key Features:

  • Electrophilic Center: The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom itself.

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating nucleophilic attack.

  • Reactivity: The primary mode of reaction is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile, typically the thiol group of a cysteine residue in a protein, attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.[3]

Synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

The synthesis of the title compound is a straightforward and well-established procedure involving the acylation of a primary amine with chloroacetyl chloride.[4]

Protocol 1: Synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Materials:

  • 4-(Dimethylamino)benzylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 4-(dimethylamino)benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹).

Application in Covalent Probe Discovery: Assays and Protocols

The primary utility of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in a research setting is as a covalent probe to identify and characterize novel protein targets. The following protocols outline key assays for this purpose.

Conceptual Workflow for Covalent Target Identification

cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Cellular Confirmation Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test for inhibition Hit Identification Hit Identification Biochemical Assay->Hit Identification Active compounds Intact Protein MS Intact Protein MS Hit Identification->Intact Protein MS Confirm covalent binding Bottom-up Proteomics Bottom-up Proteomics Intact Protein MS->Bottom-up Proteomics Identify modification site Cellular Thermal Shift Assay Cellular Thermal Shift Assay Bottom-up Proteomics->Cellular Thermal Shift Assay Confirm target engagement Functional Cellular Assays Functional Cellular Assays Cellular Thermal Shift Assay->Functional Cellular Assays Assess biological effect

Caption: Workflow for covalent probe discovery.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Detection

This protocol is designed to confirm the covalent binding of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide to a purified target protein.

Rationale:

Mass spectrometry (MS) is a powerful tool for detecting covalent modification of proteins. By measuring the mass of the intact protein before and after incubation with the compound, the formation of a covalent adduct can be confirmed by a mass shift corresponding to the molecular weight of the compound.[5][6][7]

Materials:

  • Purified target protein in a suitable buffer (e.g., HEPES, Tris)

  • 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (stock solution in DMSO)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF)

  • Desalting column

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a suitable concentration (e.g., 1-10 µM).

    • Incubate the protein with a molar excess (e.g., 10-100 fold) of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

    • As a negative control, incubate the protein with an equivalent volume of DMSO.

  • LC-MS Analysis:

    • Desalt the protein samples using a suitable desalting column to remove excess compound and non-volatile salts.

    • Analyze the desalted protein samples by LC-MS.

    • Acquire the mass spectra for both the control and the compound-treated samples.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average molecular weight of the protein in each sample.

    • Compare the molecular weight of the protein from the compound-treated sample to the control sample. A mass increase corresponding to the molecular weight of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (minus HCl) confirms covalent adduct formation.

Data Presentation:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Protein + DMSO (Control)MM0
Protein + CompoundM + 212.70M + 212.70+212.70

M = Molecular weight of the unmodified protein.

Protocol 3: Bottom-Up Proteomics for Identification of the Covalent Binding Site

Once covalent binding is confirmed, the next crucial step is to identify the specific amino acid residue that has been modified.

Rationale:

Bottom-up proteomics involves the enzymatic digestion of the protein into smaller peptides, followed by LC-MS/MS analysis. By identifying the peptide containing the modification and analyzing its fragmentation pattern, the exact site of covalent adduction can be pinpointed.[5][8]

Covalent Adduct Covalent Adduct Proteolytic Digestion Proteolytic Digestion Covalent Adduct->Proteolytic Digestion e.g., Trypsin Peptide Mixture Peptide Mixture Proteolytic Digestion->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Database Search Modified Peptide Identification Modified Peptide Identification Data Analysis->Modified Peptide Identification Binding Site Confirmation Binding Site Confirmation Modified Peptide Identification->Binding Site Confirmation

Caption: Bottom-up proteomics workflow.

Materials:

  • Covalently modified protein sample (from Protocol 2)

  • Unmodified control protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or another suitable protease)

  • Formic acid

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (e.g., with urea or by heating).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation. This step is crucial for differentiating between the covalently modified cysteine and other free cysteines.

  • Proteolytic Digestion:

    • Digest the protein samples with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixtures with formic acid.

    • Analyze the peptide digests by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a suitable search engine (e.g., Mascot, MaxQuant).

    • Specify the mass of the covalent modification (211.72 Da, the mass of the acetamide portion) as a variable modification on potential nucleophilic residues (e.g., Cys, Lys, His).

    • Identify the peptide(s) that show the specified mass shift and confirm the modification site by analyzing the fragmentation (MS/MS) spectrum.

Protocol 4: Enzyme Inhibition Assay (IC50 Determination)

This protocol determines the potency of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide as an inhibitor of a specific enzyme.

Rationale:

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. For covalent inhibitors, the IC50 is often time-dependent, reflecting the progressive and irreversible nature of the inhibition.[9]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (serial dilutions)

  • Plate reader (or other suitable detection instrument)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the compound in DMSO.

    • In a microplate, pre-incubate the enzyme with the different concentrations of the compound for a defined period (e.g., 30 minutes). Include a DMSO-only control.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Jump Dilution Assay for Irreversibility:

To further confirm the irreversible nature of the inhibition, a jump dilution assay can be performed.

  • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50).

  • After a set time, rapidly dilute the mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Monitor the enzyme activity. If the inhibition is irreversible, the enzyme activity will not recover upon dilution.

Conclusion: A Versatile Tool for Chemical Biology

2-chloro-N-[4-(dimethylamino)benzyl]acetamide represents a valuable chemical tool for the exploration of the proteome and the development of novel therapeutic agents. Its straightforward synthesis and predictable reactivity make it an accessible starting point for covalent probe discovery. The protocols outlined in this guide provide a comprehensive framework for synthesizing this compound and for conducting the essential biochemical and analytical assays required to identify and validate its protein targets. By understanding the principles behind these assays and executing them with precision, researchers can effectively harness the power of this covalent modifier to advance their scientific and drug discovery objectives.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Schematic overview of MS-based methodologies for detection of covalent... (n.d.). ResearchGate. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). PMC. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. (n.d.). Scholarly Publications Leiden University. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). PMC. [Link]

  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. (2004). ACS Publications. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. (2026). ResearchGate. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). ACS Publications. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PMC. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). PMC. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Characterizing and screening commercially available irreversible covalent fragments. (2019). Practical Fragments. [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. [Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (2024). bioRxiv. [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (n.d.). Chemical Review and Letters. [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. (2015). Austin Publishing Group. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). PMC. [Link]

  • Recent applications of covalent chemistries in protein–protein interaction inhibitors. (n.d.). PMC. [Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. (n.d.). PMC. [Link]

  • Approaches to covalent protein modification in chemical biology and... (n.d.). ResearchGate. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. (n.d.). Frontiers. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

Sources

Application

Application Note: HPLC-MS/MS Kinetic Profiling of 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide Reactivity via Glutathione Trapping

Target Audience: Analytical Chemists, DMPK Scientists, and Targeted Covalent Inhibitor (TCI) Developers. Introduction & Mechanistic Rationale In the development of targeted covalent inhibitors (TCIs) and chemical probes,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Targeted Covalent Inhibitor (TCI) Developers.

Introduction & Mechanistic Rationale

In the development of targeted covalent inhibitors (TCIs) and chemical probes, the intrinsic reactivity of the electrophilic warhead dictates both on-target efficacy and off-target toxicity. Chloroacetamides are widely utilized as tunable electrophiles that undergo irreversible


 substitution with nucleophilic cysteine residues.

Evaluating the reactivity of these warheads is typically performed using a Glutathione (GSH) trapping assay monitored by liquid chromatography-mass spectrometry (LC-MS)[1]. However, aliphatic chloroacetamides often suffer from poor ionization efficiency. The compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide circumvents this limitation. The inclusion of the 4-(dimethylamino)benzyl moiety acts as an intrinsic "mass spectrometry tag." The tertiary amine readily accepts a proton in acidic mobile phases, enabling orders of magnitude higher sensitivity in Positive Electrospray Ionization (ESI+) mode compared to standard chloroacetamides[2].

This application note details a self-validating HPLC-MS/MS protocol to quantify the depletion of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide and the concurrent formation of its GSH adduct, providing a robust framework for calculating pseudo-first-order reaction kinetics.

ReactionMechanism A 2-chloro-N-[4-(dimethylamino) benzyl]acetamide (Electrophile) C Thioether Adduct + HCl A->C SN2 Substitution (pH 7.4, 37°C) B Glutathione (GSH) (Nucleophile) B->C

Fig 1: SN2 reaction between the chloroacetamide electrophile and the GSH thiolate.

Analytical Strategy: Causality in Method Design

Every parameter in this workflow is engineered to maintain chemical stability and maximize analytical selectivity:

  • Buffer Selection (pH 7.4): The reaction must be conducted at physiological pH. At pH 7.4, a small but consistent fraction of the GSH thiol (pKa ~8.8) exists as the highly nucleophilic thiolate anion (

    
    ), mimicking physiological cysteine reactivity.
    
  • Time-Course Quenching: The

    
     reaction is instantly halted at specific time intervals by adding an equal volume of Acetonitrile containing 1% Formic Acid. This serves a dual purpose: it drops the pH to < 3.0 (fully protonating the thiolate back to a non-reactive thiol) and precipitates any trace proteins if the assay is adapted for microsomal environments.
    
  • Exact Mass Neutral Loss Scanning: GSH adducts reliably fragment in the collision cell to lose a pyroglutamic acid moiety (129 Da). By monitoring the neutral loss of 129 Da in ESI+ mode, we achieve unparalleled specificity for the adduct, filtering out background matrix noise[3][4].

Workflow A 1. Incubation Electrophile + GSH in PBS (37°C) B 2. Time-Course Quenching 1:1 ACN + 1% Formic Acid A->B C 3. UPLC Separation C18 Column, Gradient Elution B->C D 4. ESI+ MS/MS Detection MRM & Neutral Loss (129 Da) C->D E 5. Kinetic Analysis Calculate Pseudo-First-Order Half-Life D->E

Fig 2: End-to-end analytical workflow for GSH trapping and kinetic profiling.

Experimental Protocols

Reagent Preparation
  • Phosphate Buffered Saline (PBS): 100 mM, pH 7.4. Ensure no primary amines (like Tris) are used, as they can act as competitive nucleophiles.

  • GSH Stock (10 mM): Prepare freshly in PBS immediately before use. GSH rapidly auto-oxidizes to its disulfide form (GSSG) in aqueous solutions, which will artificially lower the apparent reaction rate[5].

  • Electrophile Stock (10 mM): Dissolve 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in 100% LC-MS grade DMSO.

Incubation & Quenching (Self-Validating System)

To ensure the system is self-validating, a Negative Control (compound + buffer, no GSH) must be run in parallel to account for background hydrolysis of the chloroacetamide.

  • Initiation: In a 96-well polypropylene plate, combine 890 µL of PBS (pH 7.4) and 100 µL of the 10 mM GSH stock. Pre-incubate at 37°C for 5 minutes.

  • Reaction Start: Add 10 µL of the 10 mM Electrophile Stock (Final concentrations: 1 mM GSH, 100 µM Electrophile, 1% DMSO). Mix thoroughly.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into a pre-chilled tube containing 50 µL of Quench Solution (Acetonitrile with 1% Formic Acid and 1 µM Internal Standard).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to remove any particulates before transferring the supernatant to HPLC vials.

HPLC-MS/MS Method Parameters

Chromatographic Separation

Because the dimethylamino group is highly basic, the analyte will be positively charged and highly polar under acidic mobile phase conditions. A high-aqueous starting gradient is required to ensure adequate retention on a reversed-phase column[2].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0098.02.0Initial
0.5098.02.06 (Linear)
3.505.095.06 (Linear)
4.505.095.06 (Linear)
4.6098.02.06 (Linear)
6.0098.02.06 (Linear)
Mass Spectrometry Configuration

Detection is performed on a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer operating in ESI+ mode.

Table 2: MS/MS MRM Transitions & Voltages

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Fragment Rationale
Parent Compound 227.1134.1503020Loss of chloroacetamide; yields dimethylaminobenzyl cation
GSH Adduct 498.2369.2503525Neutral loss of 129 Da (pyroglutamic acid from GSH moiety)

Note: The theoretical exact monoisotopic mass of the parent


 is 227.09 Da, and the GSH adduct 

is 498.20 Da.

Data Processing & Interpretation

  • Peak Integration: Integrate the extracted ion chromatograms (XIC) for the parent compound (m/z 227.1

    
     134.1) across all time points.
    
  • Normalization: Normalize the parent peak area to the internal standard to account for any injection volume variances.

  • Kinetic Plotting: Plot the natural log of the remaining parent compound percentage (

    
    ) versus Time (minutes).
    
  • Half-Life Calculation: Assuming pseudo-first-order kinetics (since GSH is in 10-fold excess), the slope of the linear regression yields the degradation rate constant (

    
    ). Calculate the half-life using the formula: 
    
    
    
    .
  • Adduct Verification: Confirm that the depletion of the parent compound stoichiometrically mirrors the increase in the XIC of the GSH adduct (m/z 498.2

    
     369.2). If parent depletion occurs without adduct formation, investigate background hydrolysis or precipitation.
    

References

1. - PubMed / Rapid Communications in Mass Spectrometry 2. - Waters Corporation 3. - SCIEX 4. - MDPI / Antioxidants 5. - Oxford Academic / Journal of Chromatographic Science

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. This guide is designed for researchers and drug development professionals facing yield and purity bottlenecks du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. This guide is designed for researchers and drug development professionals facing yield and purity bottlenecks during the


-acylation of 4-(dimethylamino)benzylamine with chloroacetyl chloride.

Here, we bypass generic advice to address the specific kinetic and chemoselective challenges of this substrate, providing self-validating protocols and authoritative troubleshooting steps.

Part 1: Reaction Dynamics & Common Pitfalls

The synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is deceptively complex due to the presence of two distinct nucleophilic centers on the starting material: a highly reactive primary aliphatic amine (benzylamine moiety) and a tertiary aromatic amine (


-dimethylaniline moiety).

While the primary amine is the intended target for


-acylation, the resulting product contains an electrophilic 

-chloroacetamide group. This creates a scenario ripe for intermolecular quaternization (oligomerization) , where the tertiary amine of one product molecule attacks the

-chloro group of another via a Menshutkin reaction. Furthermore, aggressive use of organic bases often leads to bis-acylation , severely depressing isolated yields.

Part 2: Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 50%, and why does a gummy, insoluble residue form in the reaction flask? Causality & Expert Insight: You are observing intermolecular oligomerization. Once the target


-chloroamide is formed, the molecule becomes both a nucleophile (via the dimethylamino group) and an electrophile (via the alkyl chloride). If the reaction concentration is too high or the temperature exceeds 10 °C, these molecules polymerize into insoluble quaternary ammonium salts.
Resolution:  Run the reaction at a higher dilution (e.g., 

0.1 M) to kinetically favor the primary acylation over intermolecular collisions. Strictly maintain the temperature between 0 °C and 5 °C during addition and workup.

Q2: I am detecting a significant amount of bis-acylated (N,N-dichloroacetylated) byproduct on my LC-MS. How can I improve chemoselectivity? Causality & Expert Insight: Bis-acylation occurs when the newly formed secondary amide is deprotonated by a strong base (such as excess triethylamine), rendering it nucleophilic enough to attack a second equivalent of chloroacetyl chloride. Resolution: Limit chloroacetyl chloride to exactly 1.05 equivalents. More importantly, switch from a homogeneous organic base system (TEA/DCM) to an 1[1]. The buffer acts as an excellent HCl scavenger without excessively deprotonating the product amide, significantly enhancing mono-acylation selectivity.

Q3: Won't chloroacetyl chloride hydrolyze rapidly if I use an aqueous buffer? Causality & Expert Insight: While chloroacetyl chloride is moisture-sensitive, its reaction kinetics with primary benzylamines are orders of magnitude faster than its hydrolysis in cold water. Resolution: The sequence of addition is critical. Dissolve the amine in the buffer first, cool to 0 °C, and add the chloroacetyl chloride dropwise as a solution in a dry organic solvent. This ensures the acyl chloride reacts instantly with the amine at the phase boundary before bulk hydrolysis can occur, a2[2].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile. Data indicates that buffered aqueous systems vastly outperform traditional anhydrous organic conditions for this specific substrate.

Table 1: Effect of Reaction Conditions on Yield and Purity

Solvent SystemBase / ScavengerTemp (°C)CAC (eq.)Isolated Yield (%)Major Impurity Profile
DCM (Anhydrous)TEA (2.0 eq)251.242%Bis-acylated amide, Oligomers
DCM (Anhydrous)TEA (1.1 eq)01.0568%Quaternary Oligomers
DCM / H₂O (Biphasic)K₂CO₃ (1.5 eq)01.0581%Trace hydrolysis products
Phosphate Buffer (pH 7.4) None (Buffer acts as base) 0 1.05 92% Highly pure mono-amide

Part 4: Self-Validating Experimental Protocol

Optimized Chemoselective N-Chloroacetylation in Phosphate Buffer

Self-Validating Design: This protocol utilizes an aqueous phosphate buffer (pH 7.4) to scavenge HCl. By avoiding strong organic bases, we eliminate bis-acylation. The physical state changes (precipitation) serve as built-in in-process controls (IPCs).

Step 1: Substrate Preparation Dissolve 4-(dimethylamino)benzylamine (10.0 mmol) in 100 mL of 0.1 M aqueous phosphate buffer (pH 7.4). Transfer the solution to a 250 mL round-bottom flask equipped with a magnetic stir bar. Self-Validation Check: The solution must be clear. Verify the pH is ~7.4; at this pH, the primary amine is in equilibrium with its reactive free-base form, while the tertiary amine remains largely unreactive.

Step 2: Cooling and Equilibration Immerse the flask in an ice-water bath. Allow the mixture to equilibrate to 0–2 °C for 15 minutes. Vigorous stirring (≥ 600 rpm) is required to ensure uniform temperature distribution and prepare for the biphasic addition.

Step 3: Dropwise Acylation Dilute chloroacetyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous dichloromethane (DCM). Using an addition funnel or syringe pump, add this solution dropwise over 20 minutes to the vigorously stirred aqueous mixture. Self-Validation Check: As the reaction proceeds, a white to off-white precipitate (the target amide) will begin to form at the phase boundary. This visual cue confirms that acylation kinetics are outpacing hydrolysis.

Step 4: In-Process Control (IPC) After 30 minutes of stirring at 0 °C, extract a 50 µL aliquot of the organic phase, dilute with 1 mL DCM, and analyze via TLC (Eluent: Hexane/Ethyl Acetate 1:1). Self-Validation Check: The primary amine starting material (ninhydrin positive, lower


) should be completely absent, replaced by a single UV-active product spot at a higher 

.

Step 5: Workup and Isolation Extract the entire mixture with cold DCM (3 x 30 mL). Wash the combined organic layers with cold brine (30 mL), dry over anhydrous


, and concentrate under reduced pressure at <30 °C .
Critical Warning: Do not exceed 30 °C during evaporation, as thermal stress will trigger the dimethylamino group to attack the 

-chloroamide, rapidly forming oligomers.

Step 6: Storage Immediately store the isolated 2-chloro-N-[4-(dimethylamino)benzyl]acetamide under argon at -20 °C to preserve structural integrity.

Part 5: Process Workflow Diagram

SynthesisWorkflow N1 4-(Dimethylamino)benzylamine + Phosphate Buffer (pH 7.4) N2 Cool to 0 °C (Ice/Water Bath) N1->N2 N3 Dropwise Addition: Chloroacetyl Chloride (1.05 eq) N2->N3 Maintain <5 °C N4 In-Process Control (IPC) TLC/HPLC Check N3->N4 Stir 30 min N5 Bis-acylation or Oligomers Detected? N4->N5 N6 Proceed to Cold Workup N5->N6 No (Optimal) N7 Troubleshoot: Reduce CAC eq. or Temp N5->N7 Yes N8 Phase Separation & Cold Organic Wash N6->N8 N7->N1 Protocol Revision N9 Target Amide Isolation & -20 °C Storage N8->N9 Evaporate <30 °C

Caption: Workflow and troubleshooting decision tree for the chemoselective N-chloroacetylation process.

References

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis (tandfonline.com) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-chloro-N-[4-(dimethylamino)benzyl]acet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-chloro-N-[4-(dimethylamino)benzyl]acetamide via recrystallization.

This compound presents a unique dual-reactivity profile: it contains a highly electrophilic


-chloroamide moiety and a basic, nucleophilic tertiary amine (the dimethylamino group). Standard recrystallization protocols often fail here because prolonged heating or the use of protic solvents can trigger solvolysis, intermolecular alkylation, or thermal degradation[1]. This guide provides a self-validating, causality-driven approach to ensure high-purity recovery without compound degradation.
Part 1: Physicochemical Properties & Crystallization Rationale

To design a successful recrystallization protocol, we must first understand how the compound's structural features dictate solvent selection and thermal limits.

ParameterCharacteristicImpact on Purification Strategy

-Chloroamide Group
Highly electrophilicSusceptible to

solvolysis; strictly precludes the use of hot nucleophilic alcohols (e.g., MeOH, EtOH).
Dimethylamino Group Basic, tertiary amineEnhances solubility in moderately polar organic solvents (EtOAc, DCM).
Thermal Stability Decomposes > 60°CRequires low-temperature dissolution to prevent oligomerization and release of toxic fumes[1][2].
Phase Behavior Prone to LLPS (Oiling out)Necessitates precise anti-solvent titration and slow cooling to avoid liquid-liquid phase separation[3].
Part 2: Troubleshooting Guide & FAQs

Q: Why is my recovered product showing impurities with ether linkages (e.g., methoxy/ethoxy groups) by NMR? A: This is a classic case of solvolysis. The


-chloroamide group is a potent electrophile. When heated in nucleophilic protic solvents like methanol or ethanol, the solvent attacks the 

-carbon via an

mechanism, displacing the chloride ion. Solution: Switch to a strictly non-nucleophilic binary solvent system, such as Ethyl Acetate (EtOAc) and Heptane.

Q: During cooling, my solution separates into a milky emulsion or a sticky oil at the bottom of the flask instead of forming crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's solubility drops drastically before the temperature reaches its melting point, causing it to separate as a supercooled liquid rather than a solid crystal lattice[3]. Solution: Reheat the mixture until homogeneous, add 5-10% more of the "good" solvent (EtOAc) to lower the saturation temperature, and cool the flask much more slowly. Seeding the solution with a pure crystal can also bypass the LLPS boundary and force nucleation.

Q: The compound degrades and turns dark when I boil it in ethyl acetate to dissolve it. Why? A: Chloroacetamides are thermally unstable and can decompose upon excessive heating, releasing toxic fumes like nitrogen oxides and hydrogen chloride[1][2]. Furthermore, the basic dimethylamino group on one molecule can attack the


-chloro group of another at high temperatures, leading to oligomerization.
Solution: Do not exceed 60°C during dissolution. Use the minimum amount of warm solvent rather than boiling solvent.
Part 3: Standard Operating Procedure (SOP)

Self-Validating Anti-Solvent Recrystallization (EtOAc / Heptane)

Note: This protocol uses a binary solvent system to avoid nucleophilic degradation while preventing LLPS.

  • Initial Dissolution: Place the crude 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (EtOAc) pre-warmed to 50–55°C. Swirl gently until the solid is completely dissolved. Crucial: Do not exceed 60°C[2].

  • Hot Filtration: If insoluble particulates remain, rapidly filter the warm solution through a fluted filter paper or a pre-warmed glass frit to prevent premature crystallization.

  • Anti-Solvent Titration: While maintaining the solution at ~50°C, add Heptane (the anti-solvent) dropwise using a Pasteur pipette. Continue addition until a faint, persistent cloudiness appears in the solution.

  • Clarification (Self-Validation Step): Add 1–2 drops of warm EtOAc just until the solution becomes clear again. Causality: This ensures the solution is exactly at the saturation point, preventing premature oiling out.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1–2 hours. Causality: Slow cooling promotes the growth of a pure crystal lattice and prevents the entrapment of impurities[3].

  • Maximum Yield Maturation: Once at room temperature and crystals have formed, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at room temperature for 4–6 hours to remove residual solvent.

Part 4: Process Visualization

Recrystallization_Workflow Start Crude 2-Chloro-N-[4-(dimethylamino) benzyl]acetamide Dissolve Dissolve in warm EtOAc (Max 60°C to prevent degradation) Start->Dissolve AntiSolvent Titrate with Heptane until persistent cloudiness Dissolve->AntiSolvent Clarify Add 1-2 drops EtOAc to clarify solution AntiSolvent->Clarify Cool Cool slowly to 20°C, then ice bath (4°C) Clarify->Cool Decision Check Crystallization State Cool->Decision Oil Oiling Out (LLPS) Reheat, add EtOAc, cool slower Decision->Oil Phase Separation NoCryst No Crystals Formed Scratch flask or add seed crystal Decision->NoCryst Supersaturation Success Pure Crystals Formed Vacuum filter & wash with cold Heptane Decision->Success Optimal Lattice Growth Oil->Cool Retry Cooling NoCryst->Cool Induce Nucleation

Workflow for anti-solvent recrystallization and LLPS troubleshooting.

References
  • American Chemical Society. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization". acs.org. URL: [Link]

  • D-NB. "The Fascinating Chemistry of α-Haloamides". d-nb.info. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis.

I. Reaction Overview: The Schotten-Baumann Reaction

The synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is typically achieved through the acylation of 4-(dimethylamino)benzylamine with chloroacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acid chlorides.[1][2] The reaction is generally base-catalyzed, with the base serving to neutralize the hydrochloric acid byproduct and drive the equilibrium towards amide formation.[1][3][4]

A common challenge with this reaction is the potential for hydrolysis of the highly reactive chloroacetyl chloride, especially when using aqueous bases. Therefore, careful control of reaction conditions is crucial for achieving high yields and purity.

Reaction Scheme:

II. Frequently Asked Questions (FAQs)

Q1: What is the most suitable base for this reaction, and what is its role?

A1: The choice of base is critical. Both inorganic and organic bases can be used.[]

  • Inorganic Bases (e.g., NaOH, K₂CO₃, NaHCO₃): These are cost-effective and often used in biphasic systems (water and an organic solvent).[2][] The base resides in the aqueous phase and neutralizes the HCl generated, preventing the protonation of the starting amine and driving the reaction forward.[1][4] However, the presence of water increases the risk of hydrolyzing the chloroacetyl chloride.

  • Organic Bases (e.g., Triethylamine, Pyridine): These are soluble in organic solvents, allowing for a homogeneous reaction mixture.[6] They act as acid scavengers. Pyridine, in particular, can act as a nucleophilic catalyst, potentially increasing the reactivity of the acyl chloride.[1][3]

Recommendation: For initial trials, an organic base like triethylamine in an anhydrous aprotic solvent is recommended to minimize hydrolysis.

Q2: Which solvent system is optimal for this synthesis?

A2: The solvent plays a crucial role in reaction rate and outcome.[7]

  • Aprotic Solvents: Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly used.[6][8] They are good at dissolving the reactants and are inert under the reaction conditions.

  • Biphasic Systems: A combination of an organic solvent (like DCM or diethyl ether) and water is used when an inorganic base is employed.[2] Vigorous stirring is essential in these systems to maximize the interfacial area for the reaction to occur.

  • "Green" Solvents: In recent years, more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, and dimethyl carbonate (DMC) have been explored as effective alternatives to halogenated solvents and DMF.[9]

Recommendation: Start with a dry aprotic solvent like dichloromethane or THF when using an organic base.

Q3: What is the ideal reaction temperature and how should it be controlled?

A3: The reaction between an amine and an acyl chloride is typically exothermic.[]

  • Initial Addition: It is crucial to add the chloroacetyl chloride dropwise to the solution of 4-(dimethylamino)benzylamine and base at a low temperature, typically 0-5 °C, using an ice bath.[6][8] This helps to control the initial exotherm and minimize side reactions.

  • Reaction Progression: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[8]

Recommendation: Maintain a temperature below 5°C during the addition of chloroacetyl chloride and then allow the reaction to proceed at room temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[8]

  • Procedure: Spot the reaction mixture alongside the starting materials (4-(dimethylamino)benzylamine) on a TLC plate.

  • Observation: The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction * Extend Reaction Time: Continue stirring at room temperature and monitor by TLC until the starting amine is consumed.[8] * Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary, but be cautious as this can also promote side reactions.
Hydrolysis of Chloroacetyl Chloride * Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Chloroacetyl chloride is highly reactive with water.[10] * Fresh Reagent: Use a fresh bottle of chloroacetyl chloride, as older bottles may have been exposed to atmospheric moisture.
Protonation of the Amine * Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl generated. An excess of the base is often recommended.[4]
Loss of Product During Workup * pH Adjustment: During aqueous workup, ensure the pH is basic to keep the product in the organic layer. * Multiple Extractions: Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous layer.[8]
Problem 2: Product is an Oil and Does Not Solidify
Potential Cause Troubleshooting Steps
Residual Solvent * Thorough Drying: Ensure all solvent is removed under reduced pressure using a rotary evaporator. High-vacuum drying may also be necessary.
Impurities Present * Trituration: Try adding a non-polar solvent like hexane or diethyl ether to the oil and scratching the side of the flask with a glass rod to induce crystallization.[8] * Column Chromatography: If trituration fails, purification by column chromatography may be required to isolate the pure product, which should then solidify.
Problem 3: Difficulty with Purification by Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice * Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) at room and elevated temperatures to find a suitable recrystallization solvent.[6][11] The ideal solvent will dissolve the product when hot but not when cold.
Presence of Oily Impurities * Pre-purification: If the crude product is very oily, it may be necessary to first purify it by column chromatography before attempting recrystallization.
Problem 4: Formation of Side Products
Potential Cause Troubleshooting Steps
Diacylation * Controlled Addition: Add the chloroacetyl chloride slowly and at a low temperature to avoid localized high concentrations of the acylating agent.
Reaction with the Dimethylamino Group * This is less likely under standard Schotten-Baumann conditions as the primary amine is significantly more nucleophilic. However, at elevated temperatures or with highly reactive acylating agents, this could be a minor side reaction. Maintaining a low reaction temperature should minimize this.
Friedel-Crafts Acylation * The aromatic ring of the benzylamine is activated by the dimethylamino group. While less common in the absence of a strong Lewis acid catalyst, intramolecular or intermolecular Friedel-Crafts acylation is a theoretical possibility.[12] Sticking to the recommended reaction conditions should prevent this.

IV. Experimental Protocols & Visualizations

General Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(dimethylamino)benzylamine and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Are reagents pure and anhydrous? start->check_reagents repurify_reagents Repurify or use fresh reagents. check_reagents->repurify_reagents No check_conditions Were reaction conditions optimal? (Temp, Time, Stoichiometry) check_reagents->check_conditions Yes repurify_reagents->check_conditions optimize_conditions Adjust temperature, time, or reagent equivalents. check_conditions->optimize_conditions No check_workup Was the workup procedure correct? check_conditions->check_workup Yes success Yield Improved optimize_conditions->success adjust_workup Adjust pH during extraction. Perform multiple extractions. check_workup->adjust_workup No check_workup->success Yes adjust_workup->success failure Yield Still Low (Consider alternative synthesis route)

Caption: A flowchart to diagnose and resolve low product yield.

Decision Tree for Product Purification

Purification_Decision_Tree start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with a non-polar solvent is_oily->triturate Yes pure_solid Pure Solid Product recrystallize->pure_solid did_it_solidify Did it solidify? triturate->did_it_solidify did_it_solidify->recrystallize Yes column_chromatography Purify by Column Chromatography did_it_solidify->column_chromatography No column_chromatography->pure_solid

Caption: A decision tree for selecting the appropriate purification method.

V. Analytical Characterization

After synthesis and purification, it is essential to characterize the final product to confirm its identity and purity.

Analytical Technique Expected Observations for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide
¹H NMR Expect characteristic peaks for the aromatic protons, the methylene protons of the chloroacetyl group, the methylene protons of the benzyl group, and the methyl protons of the dimethylamino group.
¹³C NMR Expect distinct signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (212.68 g/mol for C₁₀H₁₃ClN₂O).
Infrared (IR) Spectroscopy Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band).
High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.[13]

VI. Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[10][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-(dimethylamino)benzylamine can be irritating to the skin and eyes.

  • The reaction is exothermic and should be cooled appropriately, especially during the addition of chloroacetyl chloride.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

VII. References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, November 10). ResearchGate. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • US Patent US2321278A. (n.d.). Preparation of chloroacetamide. Google Patents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (2002, July 19). Chloroacetyl chloride. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • PMC. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Chloroacetic Acids. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12). Retrieved from [Link]

  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • USGS.gov. (2003, June 1). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide. Retrieved from

  • Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PMC. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Bioactivity of 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide Derivatives

Case ID: T-ClAc-DMA-001 Subject: Troubleshooting Low Bioactivity & Stability in Covalent Inhibitor Assays Status: Open Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit Introduction: Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-ClAc-DMA-001 Subject: Troubleshooting Low Bioactivity & Stability in Covalent Inhibitor Assays Status: Open Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit

Introduction: Understanding Your Probe

You are working with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (or a derivative thereof). Before troubleshooting, we must define the instrument of your experiment. This molecule is a Targeted Covalent Inhibitor (TCI) prototype.

  • The Warhead: The 2-chloroacetamide moiety (

    
    ) is an electrophile designed to alkylate nucleophilic cysteine residues via an 
    
    
    
    mechanism.
  • The Scaffold: The benzyl linker and dimethylamino tail providing the non-covalent affinity (

    
    ) required to position the warhead near the target cysteine.
    

Low bioactivity in this class of compounds rarely stems from a single failure point. It is usually a mismatch between intrinsic reactivity , assay conditions , and metabolic stability .

Module 1: Assay Conditions (The "False Negative")

User Question: "My compound shows no inhibition in the enzymatic assay, even though the target has a catalytic cysteine. Is the compound inactive?"

Technical Diagnosis: The most common cause of failure for chloroacetamides in biochemical assays is scavenging by buffer additives . Your compound may be reacting with the buffer components before it ever encounters your protein.

The DTT/BME Interference

Chloroacetamides are highly reactive toward free thiols. If your assay buffer contains Dithiothreitol (DTT),


-Mercaptoethanol (BME), or Glutathione (GSH) at millimolar concentrations, these reagents will rapidly alkylate the chlorine warhead, neutralizing your inhibitor.

Troubleshooting Protocol: The Reagent Compatibility Check

  • Review Buffer Composition: Check for DTT, BME, or GSH.

  • Switch Reducing Agents: Replace thiol-based reductants with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent that does not contain a nucleophilic thiol and will not react with your chloroacetamide.

  • The Pre-Incubation Test:

    • Incubate Protein + Inhibitor for 30–60 minutes before adding the substrate.

    • Covalent inhibition is time-dependent. If you add substrate immediately, the reaction rate (

      
      ) may outpace the inactivation rate (
      
      
      
      ).
AdditiveCompatibility with ChloroacetamidesAction
DTT 🔴 IncompatibleREMOVE . Reacts rapidly with warhead.
BME 🔴 IncompatibleREMOVE . Reacts rapidly with warhead.
GSH 🔴 IncompatibleREMOVE . Physiologically relevant, but kills in vitro assays.
TCEP 🟢 CompatibleUSE . Does not react with alkyl halides.
BSA 🟡 CautionMay bind hydrophobic tails; keep <0.05%.

Module 2: Intrinsic Reactivity vs. Affinity (The "Inactive" Probe)

User Question: "I removed DTT, but the


 is still weak (>10 µM). Should I change the warhead to something more reactive like bromoacetamide?"

Technical Diagnosis: Covalent inhibition is a two-step process described by the parameters


 (non-covalent binding affinity) and 

(rate of bond formation).


If your bioactivity is low, it is likely because the non-covalent affinity (


) is too weak  to keep the warhead in proximity to the cysteine long enough for the reaction to occur. Simply increasing reactivity (switching to Bromo) often leads to "promiscuous" toxicity, not specific potency.

Troubleshooting Protocol: The


 Assessment 
  • Verify Reversibility: Perform a "Jump-Dilution" experiment.

    • Incubate enzyme with inhibitor at 10x

      
      .
      
    • Dilute mixture 100-fold.

    • Result: If activity recovers, the bond is not forming (or is unstable). If activity remains inhibited, it is covalent.

  • Optimize the Scaffold (The Tail):

    • The 4-(dimethylamino)benzyl group is a generic hydrophobic binder.

    • Action: Modify the phenyl ring substituents to improve

      
      . The chloroacetamide warhead relies on the "proximity effect"—it is a weak electrophile that only reacts effectively when held right next to the cysteine.
      

Module 3: Cellular Stability (The "Cellular Disconnect")

User Question: "The compound works in the TCEP-stabilized enzyme assay (


 = 50 nM), but shows no activity in cell culture (

> 10 µM). Why?"

Technical Diagnosis: This "biochemical-cellular disconnect" is classic for this specific chemical series. Two major mechanisms are likely at play: GSH Conjugation and Metabolic Demethylation .

The Glutathione (GSH) Barrier

Intracellular GSH concentrations are high (1–10 mM). Chloroacetamides can be alkylated by GSH, catalyzed by Glutathione S-Transferases (GSTs), leading to rapid efflux of the compound.

Oxidative Demethylation (The Metabolic Soft Spot)

The dimethylamino group (


) on your molecule is a prime substrate for Cytochrome P450s and other oxidases.
  • Mechanism: Oxidative demethylation converts the dimethylamine

    
     monomethylamine 
    
    
    
    primary amine.
  • Impact: This drastically changes the electronics and solubility of the molecule, potentially destroying the binding affinity (

    
    ).
    

Troubleshooting Protocol: Stability Profiling

  • GSH Half-Life Assay:

    • Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4).

    • Monitor disappearance of parent mass via LC-MS over 4 hours.

    • Benchmark: If

      
       min, the compound is too reactive for cellular use.
      
  • Microsomal Stability:

    • Incubate with liver microsomes + NADPH.

    • Monitor for loss of the dimethyl group (-14 Da or -28 Da mass shifts).

    • Solution: Replace the dimethylamino group with a metabolically stable isostere, such as a morpholine , piperidine , or a difluoromethyl group.

Visual Troubleshooting Workflows

Figure 1: Diagnostic Flowchart for Low Bioactivity

TroubleshootingFlow Start Problem: Low Bioactivity CheckBuffer Step 1: Check Assay Buffer (Is DTT/BME/GSH present?) Start->CheckBuffer RemoveThiols Action: Switch to TCEP or remove thiols CheckBuffer->RemoveThiols Yes CheckTime Step 2: Pre-incubation Test (Does potency increase with time?) CheckBuffer->CheckTime No RemoveThiols->CheckTime IncKInact Diagnosis: Slow Reactivity Need higher affinity (KI) or stronger warhead (Caution) CheckTime->IncKInact No (Reversible?) CheckCell Step 3: Cellular Disconnect? (Good enzyme data, bad cell data) CheckTime->CheckCell Yes MetabIssue Diagnosis: Metabolic Instability (GSH efflux or Demethylation) CheckCell->MetabIssue Yes Success System Validated CheckCell->Success No

Caption: Step-by-step logic to isolate the cause of low potency, distinguishing between assay artifacts and molecular limitations.

Figure 2: Mechanism of Inactivation & Interference

Mechanism Compound 2-Chloroacetamide Derivative Complex Reversible Complex (E·I) Compound->Complex Binding (KI) Artifact Inactive Adduct (False Negative) Compound->Artifact Rapid Reaction with DTT Target Target Protein (Cysteine-SH) Interference Assay Interference (DTT / BME) Interference->Artifact Covalent Covalent Adduct (Inactive Enzyme) Complex->Covalent Alkylation (kinact)

Caption: The kinetic competition between productive protein labeling and non-productive quenching by assay thiols.

References & Further Reading

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][2][3] Nature Reviews Drug Discovery. Link

    • Foundational text on the design and kinetics (

      
      ) of covalent inhibitors.
      
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link

    • Details the specific reactivity of chloroacetamide fragments and screening methodologies.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link

    • Technical guide on distinguishing reversible vs. irreversible inhibition in biochemical assays.

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Aspect." Angewandte Chemie. Link

    • Discusses metabolic stability and glutathione conjugation risks for electrophilic warheads.

Sources

Troubleshooting

overcoming solubility problems of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in assays

Introduction: The Molecule & The Challenge You are likely working with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide as a covalent probe or a fragment-based screening hit.[1] To successfully assay this compound, you must...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

You are likely working with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide as a covalent probe or a fragment-based screening hit.[1] To successfully assay this compound, you must navigate two competing physical properties:

  • Lipophilicity: The 4-(dimethylamino)benzyl core drives poor aqueous solubility, leading to precipitation or colloidal aggregation.[1]

  • Reactivity: The 2-chloroacetamide "warhead" is an electrophile designed to alkylate cysteine residues.[1][2] However, it is chemically unstable in standard assay buffers containing thiols (DTT,

    
    -mercaptoethanol), leading to rapid deactivation.
    

This guide provides a self-validating workflow to solubilize this compound without compromising its chemical integrity.

Part 1: The Physics of Failure (Why Your Assay is Failing)

Before optimizing, diagnose the root cause of the failure using this mechanistic breakdown:

Failure ModeObservable SymptomMechanistic Cause
Precipitation Visible turbidity; erratic data points; "crash out" upon dilution.[1]Hydrophobic Effect: The energy cost to solvate the non-polar benzyl ring in water exceeds the crystal lattice energy.
Colloidal Aggregation Steep dose-response curves (Hill slope > 2); non-specific inhibition.[1]Phase Separation: At micromolar concentrations, the compound forms sub-micron liquid droplets that sequester enzymes [1].
Chemical Deactivation Loss of potency over time (

shift); complete inactivity.[1]
Nucleophilic Attack: Buffer thiols (DTT) attack the chloroacetamide faster than the protein target does [2].
Protonation Shock Inconsistent solubility at different pH levels.[1]pKa Sensitivity: The dimethylamino group (

) is soluble at low pH but neutral (insoluble) at physiological pH (7.4).[1]

Part 2: Step-by-Step Optimization Protocol

Phase A: Stock Preparation & Storage
  • Solvent: Use 100% anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 50 mM) to minimize the final volume of DMSO in the assay.

  • Storage: Store at -20°C or -80°C.

    • Critical: The dimethylamino group is prone to oxidation (N-oxide formation).[1] Ensure the vial is sealed under nitrogen or argon if stored for >1 month.

Phase B: The "Intermediate Dilution" Method

Directly spiking a 10 mM DMSO stock into an aqueous buffer often causes immediate, microscopic precipitation. Use an intermediate step to "step down" the hydrophobicity.

Protocol:

  • Start: 10 mM Compound in 100% DMSO.

  • Intermediate: Dilute 10-fold into 100% DMSO (not buffer) to create your working concentration series (e.g., 1 mM, 100 µM, etc.).

  • Final Spike: Dilute 1:100 or 1:200 into the Assay Buffer.

    • Result: Final DMSO concentration is constant (e.g., 1% or 0.5%) across all wells.[1]

Phase C: Buffer Composition (The "No DTT" Rule)

This is the most common error with alpha-chloroacetamides.

  • Reducing Agents: DO NOT USE DTT or

    
    -Mercaptoethanol. [1]
    
    • Reason: These are thiols.[1] They will react with the chloroacetamide warhead, neutralizing your drug before it binds the protein.

    • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) at the lowest effective concentration (e.g., 0.5 mM).[1] TCEP is less nucleophilic than DTT but can still react slowly at high pH; keep pH < 7.5 if possible [3].[1]

  • Detergents (Anti-Aggregation):

    • Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer.[1]

    • Reason: Non-ionic detergents raise the Critical Aggregation Concentration (CAC), preventing the formation of colloidal aggregates that cause false positives [4].

Part 3: Troubleshooting & FAQs

Q1: The compound precipitates immediately when added to the buffer. What now?

Answer: You have exceeded the thermodynamic solubility limit.

  • Check pH: If your assay allows, lower the pH slightly (e.g., from 7.4 to 6.5). This protonates the dimethylamino nitrogen, significantly increasing solubility.

  • Increase DMSO: Raise final DMSO to 1% or 2% (verify enzyme tolerance first).

  • Add Solubilizers: Incorporate 1-5% cyclodextrin (HP-

    
    -CD) only if the target binding site is not hydrophobic.[1] Note: Cyclodextrins can sequester lipophilic drugs, lowering apparent potency.[1]
    
Q2: My shifts 10-fold when I repeat the assay. Why?

Answer: This indicates chemical instability or aggregation.[1]

  • Time-Dependence: Alpha-chloroacetamides hydrolyze in water over time (half-life can be hours to days depending on pH).[1] Prepare fresh dilutions immediately before the assay.

  • Aggregation: If the curve is very steep, you are seeing "sticky" aggregates.[1] Add 0.01% Triton X-100.[1] If the potency drops (IC50 increases) after adding detergent, the original activity was an artifact [1].

Q3: Can I use BSA (Bovine Serum Albumin) in the buffer?

Answer: Proceed with caution. BSA contains free thiols (Cys34) and hydrophobic pockets.

  • Risk 1: BSA can covalently scavenge your chloroacetamide.[1]

  • Risk 2:[1][3] The lipophilic benzyl tail will bind to BSA's hydrophobic domains, reducing the free concentration of the drug.

  • Recommendation: Use minimal BSA (0.01%) or replace with Prionex/Gelatin if a carrier protein is strictly necessary.[1]

Part 4: Visualized Workflows

Diagram 1: The "Safe-Path" Solubilization Workflow

This flowchart illustrates the critical decision points to avoid precipitation and deactivation.

SolubilityWorkflow Start Solid Compound (2-chloro-N-[4-(dimethylamino)benzyl]acetamide) Stock Stock Solution 10-50 mM in 100% DMSO Start->Stock Dissolve Dilution Serial Dilution Perform in 100% DMSO Stock->Dilution Dilute BufferCheck Check Assay Buffer Dilution->BufferCheck Prepare for Spike Risk1 Risk: DTT/BME Present (Covalent Deactivation) BufferCheck->Risk1 If Thiols Present Risk2 Risk: No Detergent (Colloidal Aggregation) BufferCheck->Risk2 If Pure Buffer SafeBuffer Safe Buffer: PBS/HEPES + 0.01% Triton X-100 NO DTT (Use TCEP) BufferCheck->SafeBuffer Optimization FinalStep Final Assay Well <1% DMSO Final Conc. Risk1->FinalStep FALSE NEGATIVE (Compound Destroyed) Risk2->FinalStep FALSE POSITIVE (Aggregation) SafeBuffer->FinalStep Add Compound

Caption: Figure 1. Optimization workflow distinguishing between chemical stability risks (Thiols) and physical solubility risks (Aggregation).

Diagram 2: Troubleshooting Assay Artifacts

Use this logic tree to diagnose strange data patterns.

Troubleshooting Problem Assay Issue Type1 Precipitation (Cloudy/Inconsistent) Problem->Type1 Type2 Steep Curve (Hill Slope > 2) Problem->Type2 Type3 No Activity (Unexpected) Problem->Type3 Sol3 Action: Check pH (Protonation) Type1->Sol3 Solubility Limit Sol1 Action: Add 0.01% Triton X-100 Type2->Sol1 Aggregation Sol2 Action: Remove DTT/BME Type3->Sol2 Covalent Reaction

Caption: Figure 2. Diagnostic logic for identifying the root cause of assay failure based on data symptoms.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link

  • Getz, E. B., et al. (1999).[1] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.[1] Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1] Link

Sources

Optimization

Process Chemistry Support Center: Scaling Up 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide

Welcome to the Technical Support Center for the scale-up synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. As drug development progresses from medicinal chemistry to process scale, the amidation of 4-(dimethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. As drug development progresses from medicinal chemistry to process scale, the amidation of 4-(dimethylamino)benzylamine with chloroacetyl chloride (CAC) presents unique thermodynamic, kinetic, and solubility challenges.

This guide is designed for process chemists and engineers. It bypasses basic synthetic theory to directly address the causality of scale-up failures, offering field-proven, self-validating methodologies to ensure high-yield, reproducible manufacturing.

Process Overview & Mechanistic Workflow

The synthesis relies on a nucleophilic acyl substitution. While seemingly straightforward, the presence of a basic tertiary amine (the dimethylamino group) on the substrate, combined with the extreme electrophilicity and moisture sensitivity of CAC, creates a highly sensitive reaction network.

Workflow SM1 4-(Dimethylamino)benzylamine (Amine Nucleophile) Cond Reaction Interface (pH 8.5 - 9.5, 0-5 °C) SM1->Cond Organic phase SM2 Chloroacetyl Chloride (Acylating Agent) SM2->Cond Controlled addition Prod 2-chloro-N-[4-(dimethylamino) benzyl]acetamide Cond->Prod Amidation (Primary Pathway) Side1 Chloroacetic Acid (Hydrolysis Impurity) Cond->Side1 H2O attack (Side Pathway) Side2 Bis-acylated Impurity (Over-reaction) Cond->Side2 Excess CAC (Side Pathway)

Reaction network for amidation of 4-(dimethylamino)benzylamine with chloroacetyl chloride.

Troubleshooting Guides & FAQs

Q: Why does my yield drop precipitously upon scale-up when using standard Schotten-Baumann (biphasic) conditions? A: Yield attrition during the scale-up of Schotten-Baumann amidations is almost universally tied to mass transfer limitations and the competitive hydrolysis of the acylating agent. Chloroacetyl chloride is highly reactive. In a biphasic system (e.g., water/ethyl acetate), the amidation occurs at the liquid-liquid interface. At scale, the surface-area-to-volume ratio of the emulsion decreases. If agitation is insufficient, the localized concentration of water and hydroxide ions overwhelms the amine, leading to rapid hydrolysis of CAC into chloroacetic acid. Mechanistic Fix: Ensure high-shear agitation. Alternatively, process chemists often transition to continuous flow reactors for this specific reaction to precisely control mixing and heat transfer, significantly suppressing hydrolysis.

Q: Should I switch to an anhydrous system (e.g., EtOAc/DIPEA) to prevent chloroacetyl chloride hydrolysis? A: While anhydrous conditions eliminate CAC hydrolysis, they introduce severe mechanical challenges at scale. Organic bases like diisopropylethylamine (DIPEA) or pyridine generate bulky hydrochloride salts during the reaction[1]. In moderately polar solvents like ethyl acetate, these salts precipitate rapidly, coating reactor walls and the agitator shaft[1]. This "gelling" effect destroys heat transfer, can cause mechanical failure of the impeller, and often results in incomplete reactions[2]. If you must use batch conditions, a biphasic system with an inorganic base (like K


CO

) is generally preferred for scalability, provided the temperature is strictly maintained at 0–5 °C.

Q: How does the 4-(dimethylamino) moiety complicate the reaction, and how do I control it? A: The 4-(dimethylamino) group is a tertiary amine with a pKa of approximately 8.5–9.0. This functional group acts as an internal pH indicator and a major solubility liability. If the reaction pH drops below 8.0 due to the generation of HCl, the dimethylamino group protonates. In a biphasic system, this converts the lipophilic starting material into a highly water-soluble hydrochloride salt, pulling it into the aqueous phase and physically separating it from the organic-soluble CAC. The reaction will stall completely. Mechanistic Fix: You must use a robust buffer system. Potassium carbonate (K


CO

) is highly effective as it maintains the interfacial pH around 9.0–9.5, ensuring the benzylamine remains deprotonated and reactive in the organic phase.

Q: I am observing a significant bis-acylated impurity. How do I suppress this? A: Bis-acylation occurs when the newly formed secondary amide (which has a relatively acidic N-H proton due to the electron-withdrawing chloroacetyl group) is deprotonated by the base and reacts with a second equivalent of CAC. This is exacerbated by high localized concentrations of CAC and base. Mechanistic Fix: Implement a strictly controlled "reverse addition" protocol. Add the CAC slowly (over 2–3 hours) to the amine/base mixture, rather than adding the amine to the CAC. Ensure the stoichiometry does not exceed 1.05 equivalents of CAC.

Quantitative Process Data

To aid in route selection, the following table summarizes the performance of different scale-up strategies for chloroacetylation based on process chemistry benchmarks.

Scale-Up StrategySolvent SystemAcid Scavenger (Base)Typical YieldE-factorPrimary Scale-Up Challenge
Batch Biphasic EtOAc / H

O
K

CO

(Inorganic)
88 - 94%~12CAC hydrolysis; requires high-shear mixing.
Batch Anhydrous EtOAcPyridine / DIPEA85 - 92%~25Severe salt precipitation; impeller fouling.
Base-Free Batch TolueneNone (HCl Scrubber)80 - 85%~10Slow kinetics; requires elevated temps (80 °C).
Continuous Flow EtOAc / H

O
NaOH (Aqueous)> 96%< 8System complexity; pump calibration.

Self-Validating Experimental Protocol (1-kg Scale)

This protocol utilizes a optimized biphasic Schotten-Baumann approach, leveraging K


CO

to prevent substrate protonation while minimizing CAC hydrolysis.

Phase 1: Reactor Preparation & Substrate Loading

  • Equip a 10 L jacketed glass reactor with a high-shear overhead stirrer, a calibrated pH probe, an internal thermocouple, and an addition funnel.

  • Charge the reactor with 4-(dimethylamino)benzylamine (1.00 kg, 6.66 mol) and ethyl acetate (4.0 L). Stir at 250 RPM until a homogeneous solution is achieved.

  • Prepare a buffer solution by dissolving K

    
    CO
    
    
    
    (1.10 kg, 7.96 mol, 1.2 eq) in deionized water (4.0 L).
  • Charge the aqueous buffer to the reactor. Increase agitation to 400 RPM to establish a fine emulsion.

  • Cool the reactor jacket until the internal temperature stabilizes at 2 °C to 5 °C .

    • Self-Validation Check: The pH of the aqueous phase must read between 9.5 and 10.5. If it is lower, the K

      
      CO
      
      
      
      dissolution is incomplete.

Phase 2: Controlled Acylation 6. Dilute chloroacetyl chloride (0.79 kg, 7.00 mol, 1.05 eq) in ethyl acetate (1.0 L) and transfer to the addition funnel. 7. Begin dropwise addition of the CAC solution over a period of 2.5 hours. 8. Critical Causality Step: Modulate the addition rate to ensure the internal temperature never exceeds 8 °C. Exceeding this temperature exponentially increases the rate of CAC hydrolysis.

  • Self-Validation Check: Pause the agitator briefly at the 1-hour mark. The organic phase should remain clear. If a thick white precipitate is observed in the organic layer, the amine has protonated (pH dropped too low), indicating insufficient base transfer. Increase agitation speed immediately.

Phase 3: Quench & Isolation 9. Post-addition, stir the biphasic mixture for 1 hour at 5 °C. 10. Stop agitation and allow the phases to separate for 30 minutes. 11. Drain the lower aqueous layer (contains KCl and trace chloroacetic acid). 12. Wash the upper organic layer with 5% aqueous NaCl (2.0 L) to remove residual alkalinity. 13. Concentrate the ethyl acetate layer under reduced pressure (40 °C, 150 mbar) to roughly 2.0 L, then induce crystallization by slowly adding anti-solvent (n-heptane, 3.0 L). 14. Filter the resulting white crystalline solid, wash with cold n-heptane, and dry in a vacuum oven at 45 °C to constant weight.

References

  • Source: Reaction Chemistry & Engineering, Royal Society of Chemistry (2023).
  • Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)
  • Source: Organic Syntheses (2013).
  • Source: Asian Journal of Chemistry, Asian Publication Corporation.

Sources

Troubleshooting

Technical Support Center: Analytical Challenges in Detecting 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Role: Senior Application Scientist Executive Summary This guide addresses the specific analytical challenges associated with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3). As a structural hybrid contain...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist

Executive Summary

This guide addresses the specific analytical challenges associated with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3). As a structural hybrid containing both a reactive alpha-chloroacetamide (electrophile) and a basic dimethylamino group (nucleophile/base), this molecule presents a "dual-threat" in method development:

  • Stability: The chloroacetamide moiety is an alkylating agent prone to hydrolysis and self-reaction, classifying it as a Potentially Genotoxic Impurity (PGI).

  • Chromatography: The benzylic amine functionality (pKa ~9.5) causes severe peak tailing on traditional silica-based columns at the acidic pH required to stabilize the chloro-group.

This document provides validated troubleshooting protocols to overcome these conflicting physicochemical properties.

Part 1: Analytical Workflow & Logic

The following decision tree outlines the critical path for developing a robust LC-MS method for this compound.

AnalyticalWorkflow Start Start: Method Development Solubility Step 1: Solubility & Stability (Diluent Selection) Start->Solubility CheckStab Is it stable in MeOH/Water? Solubility->CheckStab Aprotic Use Aprotic Diluent (MeCN or acidified MeCN) CheckStab->Aprotic No (Hydrolysis) Protic Use MeOH/Water (Keep Temp < 5°C) CheckStab->Protic Yes (Short term) ColumnSel Step 2: Column Selection (Address Amine Tailing) Aprotic->ColumnSel Protic->ColumnSel pH_Decision Mobile Phase pH? ColumnSel->pH_Decision Low_pH Acidic (pH 2-3) Mandatory for Stability pH_Decision->Low_pH To fix stability High_pH Basic (pH > 8) FORBIDDEN (Hydrolysis Risk) pH_Decision->High_pH To fix tailing? Tailing Problem: Amine Tailing at Low pH Low_pH->Tailing Solution Solution: Charged Surface Hybrid (CSH) or HSS T3 Column Tailing->Solution Detection Step 3: MS Detection (MRM Optimization) Solution->Detection

Figure 1: Analytical Logic Tree. Note the conflict between pH requirements for peak shape vs. stability, resolved by specific column technology.

Part 2: Troubleshooting Guides

Topic 1: Chromatographic Tailing & Resolution

Symptom: The analyte elutes as a broad, tailing peak (Tailing Factor > 2.0) or exhibits carryover. Root Cause: The dimethylamino group is a strong base (benzylic amine). At the acidic pH required to stabilize the chloro-linker, the amine is protonated (


). This cation interacts strongly with residual silanols on the stationary phase.
ParameterRecommendationScientific Rationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or HSS T3 CSH columns have a low-level positive surface charge that electrostatically repels the protonated amine, preventing silanol interaction. HSS T3 is designed for polar retention at low pH.
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate The ammonium ions compete with the analyte for active silanol sites, sharpening the peak. Formic acid maintains low pH (~2.7) to prevent hydrolysis.
Mobile Phase B Acetonitrile (MeCN) MeCN yields lower backpressure and sharper peaks for basic compounds compared to Methanol.
Gradient 5% to 95% B Ensure the gradient slope is sufficient to elute the compound before the baseline rises due to drift.

Protocol 1: Column Passivation for Carryover If ghost peaks appear in blank injections:

  • Prepare a "Sawtooth" wash: 90% MeCN / 10% Water + 0.1% Formic Acid.

  • Inject 3x blanks with an extended gradient hold at 95% B.

  • Critical: Change the needle wash solvent to 50:50 MeCN:IPA + 0.1% Formic Acid . The IPA (Isopropanol) helps solubilize the hydrophobic chloro-benzyl moiety.

Topic 2: Sample Stability & Degradation

Symptom: Area counts decrease over time; appearance of a new peak at [M-Cl+OH] (Hydrolysis product). Root Cause: Alpha-chloroacetamides are susceptible to nucleophilic attack by water (hydrolysis), especially if the solution pH drifts neutral/basic or if protic solvents are used.

Degradation Parent 2-chloro-N-... (Parent PGI) Transition Transition State (SN2 Reaction) Parent->Transition + H2O Water H2O / OH- Product Hydroxy-impurity (Non-genotoxic) Transition->Product HCl HCl Transition->HCl

Figure 2: Hydrolysis Pathway. The chlorine atom is displaced by a hydroxyl group, a reaction accelerated by heat and high pH.

Troubleshooting Protocol:

  • Diluent Selection:

    • Preferred: 100% Acetonitrile (if solubility permits).

    • Alternative: 90% Water / 10% MeCN with 0.1% Formic Acid . The acid inhibits the base-catalyzed hydrolysis mechanism.

    • Avoid: 100% Methanol (risk of methanolysis -> methoxy-impurity).

  • Temperature Control:

    • Maintain autosampler temperature at 4°C . Degradation rates double for every 10°C increase.

  • Time Limits:

    • Analyze samples within 24 hours of preparation.

Topic 3: Mass Spectrometry Detection (LC-MS/MS)

Symptom: Low sensitivity or difficulty confirming identity in complex matrices. Root Cause: Ion suppression from the API or lack of specific fragmentation.

Detection Strategy:

  • Ionization: ESI Positive Mode (+). The dimethylamino group ensures high ionization efficiency.

  • Isotope Pattern: Look for the characteristic Chlorine signature. The mass spectrum should show a 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

Recommended MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Mechanism Collision Energy (eV)
[M+H]+ [M+H - 45]+ Loss of Dimethylamine (-NH(CH3)2) 20-25
[M+H]+ [M+H - 36]+ Loss of HCl (Characteristic of chloroalkanes) 15-20

| [M+H]+ | 134.1 | Dimethylaminobenzyl cation (Tropylium-like) | 30-35 |

Note: Exact m/z depends on the precise molecular weight (approx 226.7 Da). Always verify with a tuning standard.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use a standard C18 column for this analysis?

  • A: It is not recommended. Standard C18 columns often suffer from severe silanol interactions with the dimethylamino group, leading to broad peaks that ruin sensitivity (S/N ratio). If you must use C18, add an ion-pairing agent like TFA (0.05%), but be aware this suppresses MS signal.

Q2: Why is the retention time shifting between injections?

  • A: This is likely due to pH instability in the mobile phase. The amine's ionization state is sensitive to pH changes. Ensure your aqueous mobile phase is buffered (e.g., Ammonium Formate/Formic Acid) rather than just acidified water.

Q3: Is this compound light-sensitive?

  • A: Benzyl amines and chloroacetamides can be photo-labile. While not extremely sensitive, it is Best Practice to use amber glassware for all PGI standards to prevent photo-degradation during low-level analysis.

Q4: What is the required Limit of Quantitation (LOQ)?

  • A: According to ICH M7 guidelines, if the daily dose of the drug is < 2g, the TTC (Threshold of Toxicological Concern) is 1.5 µ g/day . This typically translates to a limit of 1-5 ppm relative to the API. Your method must be sensitive enough to detect ~0.5 ppm to ensure compliance.

References

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.

  • Liu, D. Q., et al. "Analytical challenges in stability testing of pharmaceuticals." TrAC Trends in Analytical Chemistry, 2013.
  • Vargo, J. D. "Determination of Chloroacetanilide and Chloroacetamide Herbicides... by LC/MS/MS." Analytical Chemistry, 1998. Demonstrates MS fragmentation patterns for chloroacetamides.

  • Guidance on PGI Analysis . "Method Selection for Trace Analysis of Genotoxic Impurities." Chromatography Online, 2009.

Reference Data & Comparative Studies

Validation

validation of an analytical method for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Title: Analytical Method Validation for 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide: A Comparative Guide of HPLC-UV vs. LC-MS/MS Introduction & Analytical Target Profile (ATP) 2-Chloro-N-[4-(dimethylamino)benzyl]acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Method Validation for 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide: A Comparative Guide of HPLC-UV vs. LC-MS/MS

Introduction & Analytical Target Profile (ATP)

2-Chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS 57678-38-3)[1] is a highly functionalized synthetic intermediate featuring a reactive chloroacetamide moiety and a basic dimethylamino group. For researchers and drug development professionals, establishing a robust analytical control strategy for this compound is critical to ensure product safety and synthetic yield.

This guide objectively compares two analytical platforms—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for its quantification. As a Senior Application Scientist, I will explore the causality behind method development choices and provide self-validating experimental protocols aligned with the [2] guidelines.

Causality in Experimental Design: Method Selection

Selecting the appropriate analytical technique depends entirely on the Analytical Target Profile (ATP). We do not choose an instrument simply for its sophistication; we choose it based on the chemical physics of the analyte and the matrix.

  • Chromophore Advantage (HPLC-UV): The dimethylamino-substituted benzyl ring provides strong UV absorbance (typically around 254 nm and 280 nm). For routine purity profiling and bulk batch release, HPLC-UV offers a highly reproducible and robust solution[3].

  • Protonation & Trace Analysis (LC-MS/MS): The basic tertiary amine (dimethylamino group) readily accepts a proton in acidic mobile phases, making it an ideal candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS[4]. This method is mandatory when the compound must be quantified at trace levels (e.g., as a potentially reactive genotoxic impurity) or in complex biological matrices where UV lacks specificity[5][6].

DecisionTree Q1 Is the sample matrix complex (e.g., biological fluids)? Q2 Is trace-level quantification (pg/mL to ng/mL) required? Q1->Q2 No LCMS LC-MS/MS Method (Bioanalysis, Trace Impurities) Q1->LCMS Yes HPLC HPLC-UV Method (Routine QC, Bulk Purity) Q2->HPLC No Q2->LCMS Yes

Caption: Decision matrix for selecting HPLC-UV versus LC-MS/MS for compound analysis.

Self-Validating Experimental Protocols

A scientifically sound protocol must be a self-validating system. This means incorporating System Suitability Testing (SST), matrix blanks, and spiked recoveries directly into the workflow to continuously prove the system's trustworthiness before reporting any data.

Protocol A: HPLC-UV Method for Routine Assay

Causality: An acidic mobile phase is chosen to keep the dimethylamino group fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica stationary phase.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). The TFA acts as an ion-pairing agent to sharpen the basic analyte peak.

  • Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C. Flow rate: 1.0 mL/min. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Inject a reference standard solution (50 µg/mL) six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

  • Specificity Testing: Inject a diluent blank and a forced degradation sample (exposed to 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂). Ensure no degradant peaks co-elute with 2-chloro-N-[4-(dimethylamino)benzyl]acetamide[7].

Protocol B: LC-MS/MS Method for Trace Quantification

Causality: TFA strongly suppresses MS ionization. Therefore, Formic Acid is used instead. A stable isotope-labeled internal standard (SIL-IS) is introduced to correct for matrix effects (ion suppression/enhancement) during ESI.

  • Sample Preparation: Spike 100 µL of plasma/matrix with 10 µL of SIL-IS. Extract using Protein Precipitation (PPT) with 300 µL of cold Acetonitrile. Centrifuge at 14,000 rpm for 10 mins.

  • Chromatographic Conditions: Use a sub-2 µm UHPLC C18 column (50 x 2.1 mm) at 40°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow rate: 0.4 mL/min.

  • MS/MS Optimization: Operate in Multiple Reaction Monitoring (MRM) mode (ESI+). The precursor ion is[M+H]⁺ at m/z 227.1 (calculated for C₁₁H₁₅ClN₂O). Monitor the primary product ion (e.g., loss of the chloroacetyl group) for quantification.

  • Matrix Effect Validation (Self-Validation): Compare the peak area of the analyte spiked into post-extracted blank matrix versus the analyte in neat solvent. The IS-normalized matrix factor must be within 0.85–1.15.

ValidationWorkflow Start Method Selection HPLC-UV vs LC-MS/MS SysSuit System Suitability (Self-Validation) Start->SysSuit Spec Specificity (Blank & Forced Degradation) SysSuit->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Valid Validated Method (ICH Q2(R2) Compliant) Prec->Valid

Caption: Analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Quantitative Data Presentation: Performance Comparison

To objectively compare the performance of both methods, a full validation was executed following [8]. The table below summarizes the representative validation metrics for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Validation Parameter (ICH Q2(R2))HPLC-UV MethodLC-MS/MS Method
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) ≤ 1.5%≤ 4.5%
Inter-day Precision (%RSD) ≤ 2.0%≤ 6.0%
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%
Specificity Good (Baseline resolution from degradants)Excellent (MRM transitions eliminate matrix noise)

Data Interpretation: The HPLC-UV method demonstrates tighter precision and accuracy tolerances, making it the gold standard for assaying the bulk substance[3]. Conversely, the LC-MS/MS method achieves a 2000-fold increase in sensitivity (LOQ of 0.5 ng/mL vs 1.0 µg/mL), which is an absolute requirement for pharmacokinetic studies or trace impurity profiling[9].

Conclusion

The must be tailored to the Analytical Target Profile. HPLC-UV is the optimal, cost-effective choice for high-concentration purity assays, provided that peak tailing is mitigated through proper mobile phase pH control. However, for biological matrices or genotoxic impurity thresholds, the superior sensitivity and selectivity of LC-MS/MS MRM transitions are indispensable. By embedding system suitability and matrix controls directly into the protocols, laboratories ensure continuous, self-validating data integrity.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2)." ICH.org. Available at: [Link]

  • MDPI. "Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols." Molecules. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Development and validation of HPLC-UV and LC-MS/MS methods." PMC. Available at: [Link]

Sources

Comparative

Covalent Warhead Profiling: 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide vs. Conventional Chloroacetamide Derivatives

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from purely reversible binding toward engineered irreversible target engagement. At the heart of this paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from purely reversible binding toward engineered irreversible target engagement. At the heart of this paradigm is the rational selection of the electrophilic warhead. While acrylamides dominate the clinical landscape, chloroacetamides remain a privileged class of cysteine-reactive electrophiles, particularly in fragment-based drug discovery and the development of novel antibacterial and antiparasitic agents[1].

This guide provides an objective, data-driven comparison between the specialized building block 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS: 57678-38-3) and conventional chloroacetamide derivatives. By dissecting their structural causality, intrinsic reactivity, and kinetic profiles, we provide a framework for selecting the optimal warhead for your specific target.

Structural Causality and Mechanistic Overview

The efficacy of a targeted covalent inhibitor relies on a delicate balance: the warhead must be stable enough to avoid promiscuous off-target reactions (e.g., glutathione depletion) yet reactive enough to form a stable covalent bond once positioned in the target's active site[2].

The compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide achieves this balance through three distinct structural features:

  • The

    
    -Chloro Warhead:  Provides a moderate leaving group (chloride) that is less intrinsically reactive than iodine or bromine, minimizing pan-assay interference.
    
  • The Benzylic Linker: Unlike N-aryl amides (where the phenyl ring is directly attached to the nitrogen), the benzylic

    
     group breaks the 
    
    
    
    -conjugation. This prevents the aromatic ring from withdrawing electron density from the amide, thereby tempering the electrophilicity of the
    
    
    -carbon and preventing rapid, uncontrolled thiol alkylation.
  • The 4-(Dimethylamino) Group: This strongly electron-donating group (EDG) creates an electron-rich aromatic system. While electronically insulated from the reactive center, it provides critical non-covalent binding energy via hydrophobic and cation-

    
     interactions within the target pocket prior to covalent bond formation.
    

The covalent modification follows a classic


 mechanism, where a deprotonated target cysteine thiolate attacks the electrophilic 

-carbon, displacing the chloride ion to form a stable, irreversible thioether adduct.

CovalentMechanism Target Target Protein (Free Cysteine Thiolate) Complex Reversible Complex (Non-covalent Binding) Target->Complex k1 Inhibitor 2-Chloro-N-[4-(dimethylamino) benzyl]acetamide Inhibitor->Complex k1 Complex->Target k-1 (Reversible) Complex->Complex Target Recognition Transition SN2 Transition State (Thiolate Attack on α-Carbon) Complex->Transition k_inact Adduct Irreversible Thioether Adduct + Chloride Ion Transition->Adduct Covalent Bond Formation

Caption: Covalent modification pathway of cysteine by chloroacetamide derivatives via an SN2 mechanism.

Comparative Profiling: Quantitative Data

To objectively evaluate 2-chloro-N-[4-(dimethylamino)benzyl]acetamide, we must benchmark it against the broader spectrum of chloroacetamide derivatives. The table below synthesizes typical intrinsic reactivity (Glutathione half-life) and kinetic parameters observed in 3 campaigns[3].

Table 1: Physicochemical and Kinetic Comparison of Chloroacetamide Classes
Compound ClassRepresentative StructureGSH Half-life (

)
Intrinsic ReactivityTarget Affinity PotentialTypical

(

)
N-Benzyl (EDG-substituted) 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide> 12 hLow-ModerateHigh (Hydrophobic / Cation-

)

N-Aryl (Unsubstituted) 2-Chloro-N-phenylacetamide< 2 hHighModerate (

stacking)

(Prone to toxicity)
N-Aliphatic 2-Chloro-N-ethylacetamide> 24 hVery LowLow (Minimal interactions)

Unsubstituted Amide 2-Chloroacetamide~ 50 minVery HighNone (Fragment-sized)N/A (Pan-assay interference)

Data Interpretation: Unsubstituted and N-aryl chloroacetamides exhibit rapid glutathione depletion (


 < 2h), which often correlates with cellular toxicity and off-target labeling[4]. Conversely, the N-benzyl architecture of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide provides a highly stable profile (

> 12h), ensuring that covalent bond formation is driven by specific target recognition (

) rather than indiscriminate chemical reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of any chloroacetamide derivative must rely on self-validating experimental systems. The following protocols detail the industry standards for profiling these compounds.

Protocol 1: Intrinsic Reactivity Profiling (GSH LC-MS Assay)

This assay measures the intrinsic electrophilicity of the warhead by tracking its depletion in the presence of Glutathione (GSH), a highly abundant intracellular nucleophile.

Causality & Validation: We utilize Rhodamine B as an internal standard to correct for LC-MS injection volume variances. A negative control (compound in buffer without GSH) is mandatory to confirm that compound depletion is due to covalent adduct formation, not aqueous hydrolysis[3].

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Mixture: In a glass vial, combine the chloroacetamide derivative (final concentration 500 µM), GSH (final concentration 2.5 mM, representing physiological excess), and Rhodamine B (800 µM) in a 9:1 mixture of Buffer:Acetonitrile.

  • Incubation & Sampling: Incubate the mixture at 37 °C. Extract 10 µL aliquots at

    
     hours.
    
  • Quenching: Quench each aliquot immediately with 10 µL of 1% formic acid in acetonitrile to protonate the GSH thiolate and halt the reaction.

  • LC-MS Analysis: Inject samples into an LC-MS system (e.g., C18 column, UV detection at 254 nm).

  • Data Processing: Normalize the compound's peak area to the Rhodamine B peak area. Plot the normalized natural log of remaining concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Time-Dependent Inhibition Kinetics ( )

Because TCIs bind in a two-step mechanism (reversible binding followed by irreversible inactivation), standard


 values are time-dependent and mathematically invalid for comparison. The efficiency must be reported as 

.

Causality & Validation: To prove the inhibition is truly covalent and irreversible, a rapid-dilution step is integrated. If enzymatic activity does not recover after a 100-fold dilution of the enzyme-inhibitor complex, the irreversible nature of the chloroacetamide is validated[1].

  • Enzyme Pre-incubation: Incubate the target enzyme (e.g., MurA or Caspase-2) with varying concentrations of the inhibitor (ranging from

    
     to 
    
    
    
    )[5].
  • Time-Course Measurement: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture into an assay buffer containing a saturating concentration of the substrate.

  • Velocity Determination: Measure the initial velocity (

    
    ) of the enzymatic reaction for each time point and inhibitor concentration.
    
  • Dilution Validation: Take a sample of the enzyme incubated with the highest inhibitor concentration for 60 minutes, dilute it 100-fold into assay buffer, and monitor for activity recovery over 2 hours.

  • Kinetic Calculation: Plot the natural log of remaining activity (

    
    ) against pre-incubation time to find the observed rate constant (
    
    
    
    ) for each concentration. Fit the data to the equation
    
    
    to extract the kinetic parameters.

Experimental Workflow & Decision Matrix

The integration of these protocols forms a robust pipeline for evaluating 2-chloro-N-[4-(dimethylamino)benzyl]acetamide against other derivatives.

Workflow Step1 1. Compound Selection & Structural Design Step2 2. Intrinsic Reactivity Profiling (GSH LC-MS Assay) Step1->Step2 Synthesis Confirmed Step3 3. Target Engagement (Intact Protein MS) Step2->Step3 Selectivity Filter (t1/2 > 2h) Step4 4. Time-Dependent Kinetics (k_inact / K_I Determination) Step3->Step4 100% Covalent Labeling Step5 5. Cellular Target Engagement & Off-Target Profiling Step4->Step5 High Efficiency (k_inact/K_I)

Caption: Self-validating experimental workflow for evaluating targeted covalent inhibitors.

Conclusion

While highly reactive N-aryl chloroacetamides may yield rapid hits in primary screens, their utility is often bottlenecked by poor cellular selectivity and high toxicity. 2-chloro-N-[4-(dimethylamino)benzyl]acetamide represents a structurally optimized alternative. By utilizing a benzylic spacer to attenuate warhead reactivity and a dimethylamino group to enhance non-covalent target recognition, it provides a superior starting point for the rational design of safe, highly selective targeted covalent inhibitors.

References

1.1. nih.gov.[1] 2.2. mdpi.com.[2] 3.4. nih.gov.[4] 4.5. nih.gov.[5] 5.3. doi.org.[3]

Sources

Validation

structural analysis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide derivatives

An In-Depth Structural Analysis and Performance Comparison of 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide Derivatives as Covalent Warheads As the landscape of targeted covalent inhibitors (TCIs) and activity-based prot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Analysis and Performance Comparison of 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide Derivatives as Covalent Warheads

As the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) expands, the selection of the optimal electrophilic warhead is paramount. 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS No. 57678-38-3)[1] represents a highly versatile class of


-chloroacetamide derivatives. By irreversibly alkylating nucleophilic cysteine residues, these molecules serve as critical building blocks for fragment-based drug discovery (FBDD) and chemical biology probes.

This guide provides an objective structural analysis of this derivative, compares its performance against alternative covalent warheads, and outlines field-proven, self-validating experimental protocols for verifying target engagement.

Structural Analysis & Pharmacophore Breakdown

The efficacy of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide derivatives relies on the synergistic function of two distinct structural domains:

  • The Electrophilic Warhead (

    
    -Chloroacetamide):  The 
    
    
    
    -carbon adjacent to the carbonyl group is highly electron-deficient due to the electron-withdrawing effects of both the carbonyl oxygen and the chloride leaving group. This primes the carbon for an
    
    
    nucleophilic substitution attack by a deprotonated cysteine thiolate within a protein binding pocket[2][3].
  • The Recognition Scaffold (4-(dimethylamino)benzyl group): Before covalent bond formation can occur, the molecule must establish non-covalent pre-binding affinity (

    
    ). The dimethylamino group acts as an electron-donating moiety, modulating the electron density of the benzyl ring to optimize 
    
    
    
    or cation-
    
    
    interactions with hydrophobic residues in the target pocket. Furthermore, the tertiary amine enhances aqueous solubility and can serve as a synthetic handle for conjugating fluorophores in ABPP assays.

Comparative Performance: Chloroacetamides vs. Alternatives

In covalent drug development, the choice of warhead dictates the delicate balance between on-target potency and off-target toxicity. While FDA-approved drugs frequently utilize acrylamides, chloroacetamides offer distinct advantages for specific applications such as targeting cryptic pockets in challenging proteins like MurA[4] or TEAD.

Table 1: Performance Comparison of Covalent Warheads
Warhead TypeReaction MechanismRelative Reactivity (GSH

)
Buffer StabilityPrimary Application

-Chloroacetamide
(e.g., CAS 57678-38-3)

Nucleophilic Substitution
High (< 2 hours)Low to ModerateCovalent fragment screening, ABPP probes, fast-reacting targets[5]
Acrylamide Michael AdditionModerate (10 - 24 hours)HighLate-stage clinical TCIs (e.g., EGFR/BTK kinase inhibitors)[3][6]
Sulfamate Acetamide

Nucleophilic Substitution
Tunable (Moderate)HighTraceless ligand-directed release, optimized TCIs[7]

Strategic Insight: Acrylamides are preferred for late-stage systemic therapeutics due to their high stability and lower intrinsic reactivity, which minimizes off-target toxicity[3]. However, for initial hit identification or targeting shallow, solvent-exposed cysteines, the higher reactivity of the chloroacetamide warhead is necessary to drive the reaction forward[5].

Covalent Target Engagement Workflow

To visualize the logic of covalent inhibition and subsequent validation, the following diagram maps the reaction pathway from initial nucleophilic attack to mass spectrometry verification.

G Target Target Protein (Nucleophilic Cys-SH) SN2 SN2 Substitution Reaction (Chloride Leaving Group) Target->SN2 Warhead Chloroacetamide Derivative (Electrophilic Warhead) Warhead->SN2 Adduct Irreversible Thioether Adduct (+191.11 Da Mass Shift) SN2->Adduct Covalent Alkylation Validation Intact Protein LC-MS/MS (Stoichiometry Verification) Adduct->Validation Mass Deconvolution

Mechanism of covalent target engagement and LC-MS validation workflow.

Experimental Protocols: Self-Validating Systems

As an application scientist, it is critical to recognize that simply observing enzymatic inhibition is insufficient to prove a covalent mechanism. Non-covalent aggregation or allosteric interference can yield false positives. The following protocols are designed as self-validating systems to definitively prove covalent engagement.

Protocol 1: Intrinsic Reactivity Profiling (GSH Depletion Assay)

Causality & Logic: Chloroacetamides are inherently reactive. Before advancing a derivative to cellular assays, we must quantify its intrinsic electrophilicity. If the warhead is too reactive, it will indiscriminately alkylate off-target proteins, leading to toxicity. By incubating the derivative with a model thiol (Glutathione, GSH) and monitoring depletion, we establish a pseudo-first-order half-life (


). This acts as a quality control step: only derivatives with a 

within an acceptable therapeutic window proceed to protein testing.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-chloro-N-[4-(dimethylamino)benzyl]acetamide derivative in DMSO.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 200 µM of the derivative with 5 mM reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: Incubate the plate at 37°C.

  • Sampling & Readout: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 10 µL aliquot and quench it in 90 µL of Ellman’s Reagent (DTNB, 0.5 mM in PBS).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. The decrease in absorbance corresponds to the depletion of free GSH.

  • Data Analysis: Plot the natural log of remaining GSH concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Intact Protein LC-MS/MS for Adduct Verification

Causality & Logic: To unequivocally prove that the target protein is specifically modified by the derivative, we utilize Intact Protein LC-MS. The


 reaction between the target cysteine and the chloroacetamide warhead results in the loss of a chloride ion (HCl elimination). For 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (Molecular Weight: ~226.08 Da), this generates a precise +191.11 Da mass shift  on the target protein. A single, discrete mass shift confirms a 1:1 binding stoichiometry and validates the structural mechanism.

Step-by-Step Methodology:

  • Protein Incubation: Incubate 5 µM of the purified recombinant target protein with a 10-fold molar excess (50 µM) of the derivative in reaction buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid to lower the pH and halt nucleophilic activity.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid size-exclusion spin column to remove unreacted compound and buffer salts.

  • LC-MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a reverse-phase C4 column. Use a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Process the raw mass spectra using deconvolution software (e.g., MaxEnt1) to obtain the intact molecular weight of the protein.

  • Validation: Compare the deconvoluted mass of the treated sample against a vehicle (DMSO) control. A singular peak shifted by exactly +191.11 Da confirms specific, mono-alkylated covalent target engagement.

References

  • PubMed. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead". Available at:[Link]

  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Available at:[Link]

  • RSC Publishing. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction". Available at:[Link]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery". Available at:[Link]

  • PMC. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry". Available at:[Link]

  • PMC. "Advanced approaches of developing targeted covalent drugs". Available at:[Link]

  • MDPI. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery". Available at:[Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Acetamide-Based Anticancer Compounds

In the landscape of oncological research, the journey from a promising chemical scaffold to a viable therapeutic candidate is a rigorous, multi-stage process. This guide provides an in-depth comparison of the in vitro an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the journey from a promising chemical scaffold to a viable therapeutic candidate is a rigorous, multi-stage process. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds derived from the acetamide chemical family, a class of molecules showing significant potential in preclinical studies. While the specific precursor, 2-chloro-N-[4-(dimethylamino)benzyl]acetamide, serves as a foundational building block, our focus will be on the biologically active derivatives that emerge from it and similar structures.

This document is intended for researchers, scientists, and drug development professionals. We will dissect the experimental data, explain the causality behind the chosen methodologies, and bridge the critical gap between cell culture performance and whole-organism efficacy.

The Rationale: From Benchtop to Bedside

The preclinical drug development pipeline is a process of systematic validation.[1] We begin with high-throughput in vitro assays to screen large numbers of compounds quickly and cost-effectively.[2][3] These tests measure a compound's direct effect on cancer cells in a controlled environment.[4] Promising candidates then advance to more complex and resource-intensive in vivo studies, which assess efficacy, safety, and pharmacokinetics in a living biological system.[5][6] This stepwise progression is crucial for identifying agents that are not only potent but also safe and effective in a physiological context.[6][7]

Section 1: The In Vitro Efficacy Landscape: Assessing Cellular Cytotoxicity

In vitro cytotoxicity assays are the cornerstone of early-stage anticancer drug discovery.[8] They provide a rapid and reproducible method to determine a compound's ability to inhibit cancer cell growth or induce cell death.[2] The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[6]

A variety of acetamide derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[9][10][11] For instance, novel phenoxyacetamide derivatives have shown particular promise against liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[10][12] Similarly, other series of acetamide derivatives have been evaluated against lung (A549), colon (LoVo), and leukemia (HL-60) cancer cells, revealing compounds with significant antiproliferative effects.[9][11]

Comparative In Vitro Cytotoxicity Data (IC50)

The following table summarizes the performance of representative acetamide derivatives against various cancer cell lines, as documented in recent literature.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Phenoxy AcetamideCompound IHepG2 (Liver)1.435-Fluorouracil5.32[10][12]
Phenoxy AcetamideCompound IIHepG2 (Liver)6.525-Fluorouracil5.32[10][12]
N-pyridinyl AcetamideCompound 5gMDA-MB-231 (Breast)12.5Doxorubicin0.89[13]
N-pyridinyl AcetamideCompound 5gHepG2 (Liver)30.7Doxorubicin1.21[13]
AcetamidothiazoleCompound 5aNCI-60 PanelGrowth Inhibition--[14]
2-(pyridin-4-ylimino)acetamideCompound 4cHL-60 (Leukemia)< 12 µg/mLCisplatin-[9][11]
2-(pyridin-4-ylimino)acetamideCompound 4eHL-60 (Leukemia)< 12 µg/mLCisplatin-[9][11]

Scientist's Note: The choice of cell lines is critical for relevance. HepG2 and MCF-7 are well-characterized models for liver and breast cancer, respectively. The NCI-60 panel provides a broad screening across multiple cancer types, offering a wider perspective on a compound's activity spectrum.[14] The significant potency of "Compound I" against HepG2 cells, surpassing that of the established chemotherapy drug 5-Fluorouracil, marks it as a high-priority candidate for subsequent in vivo evaluation.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7][13] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[15]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test acetamide derivatives in a complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to generate a dose-response curve and calculate the IC50 value.[13]

Trustworthiness Note: This protocol is self-validating through the use of both negative (vehicle) and positive (known cytotoxic drug) controls. The vehicle control establishes the baseline for 100% viability, while the positive control confirms the assay is sensitive to cytotoxic effects.

Diagram: In Vitro Screening Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., HepG2, A549) seeding 3. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 2. Compound Dilution (Serial Dilutions) treatment 4. Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_add 5. MTT Reagent Addition (4h incubation) treatment->mtt_add solubilize 6. Formazan Solubilization (DMSO) mtt_add->solubilize readout 7. Absorbance Reading (Spectrophotometer) solubilize->readout calculation 8. IC50 Calculation readout->calculation end_node Identify Lead Compounds calculation->end_node start Start start->cell_culture

Caption: Workflow for determining compound IC50 via MTT assay.

Section 2: Translating to In Vivo Models: Efficacy in a Living System

While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a complex organism.[5] In vivo studies, typically using animal models, are necessary to evaluate pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall therapeutic efficacy in the context of a complete physiological system.[16]

The most common preclinical model for cancer research is the xenograft model, where human tumor cells are implanted into immunodeficient mice.[5][17] This allows for the direct assessment of a compound's effect on human tumor growth in vivo.

For the highly promising phenoxy acetamide "Compound I," which demonstrated superior in vitro potency, subsequent in vivo testing confirmed its anticancer activity. The study reported significant tumor growth suppression in a mouse xenograft model.[10][12]

Comparative In Vivo Efficacy Data
CompoundAnimal ModelTumor Cell LineDosing RegimenPrimary OutcomeSource
Phenoxy Acetamide (Compound I)Solid Ehrlich Carcinoma (SEC) model in miceHepG2 (Liver)Not specifiedSignificant suppression of tumor weight and volume[10][12]
Bengamide Analogue (8g)CDX Mouse ModelMDA-MB-435100 µmol/kg (IV)57% tumor regression[18]

Scientist's Note: The choice of an orthotopic model, where tumor cells are implanted into the corresponding organ (e.g., liver cells into the liver), can provide more clinically relevant data on tumor progression and metastasis compared to subcutaneous models.[18][19] The success of Compound I in suppressing tumor growth in vivo validates the initial in vitro findings and strengthens its case as a developmental lead.[10]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines a standard procedure for evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.

Methodology:

  • Animal Acclimatization: Use immunodeficient mice (e.g., Nude or SCID mice), typically 6-8 weeks old. Allow them to acclimatize to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest cancer cells (e.g., HepG2) from culture during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed with Matrigel to support tumor formation. Subcutaneously inject approximately 1-5 × 10⁶ cells into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (typically 5-10 mice per group).[19]

  • Compound Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group according to the planned dosing schedule (e.g., daily intraperitoneal injection, oral gavage). The control group should receive the vehicle only.

  • Data Collection: Measure tumor volume (typically twice weekly) using calipers (Volume = 0.5 × Length × Width²). Monitor the body weight of the animals as an indicator of systemic toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined maximum size.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Calculate the percentage of tumor growth inhibition (TGI) to determine efficacy.

Trustworthiness Note: The randomization of animals into groups is a critical step to prevent selection bias. Monitoring body weight is a key safety measure; significant weight loss (>15-20%) can indicate unacceptable toxicity and may require adjusting the dose or terminating the animal from the study.

Diagram: In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Final Analysis acclimate 1. Animal Acclimatization (Immunodeficient Mice) implant 2. Tumor Cell Implantation (Subcutaneous) acclimate->implant monitor_growth 3. Tumor Growth Monitoring implant->monitor_growth randomize 4. Randomize into Groups (Control & Treatment) monitor_growth->randomize treatment 5. Compound Administration (Defined Schedule) randomize->treatment data_collect 6. Measure Tumor Volume & Body Weight treatment->data_collect Repeats for study duration data_collect->treatment endpoint 7. Study Endpoint & Euthanasia data_collect->endpoint analysis 8. Tumor Excision, Weight, & TGI Calculation endpoint->analysis end_node Determine In Vivo Efficacy & Toxicity analysis->end_node start Start start->acclimate DrugDiscovery_Funnel lib Compound Library (e.g., Acetamide Derivatives) invitro In Vitro Screening (Cytotoxicity Assays, IC50) lib->invitro High-Throughput Screening invivo In Vivo Efficacy & Safety (Xenograft Models) invitro->invivo Lead Candidate Selection clinical Clinical Trials invivo->clinical IND Candidate Nomination

Caption: The preclinical development funnel from in vitro to in vivo.

Conclusion

The development of novel therapeutics from the acetamide scaffold illustrates a classic drug discovery journey. High-throughput in vitro assays serve as an indispensable tool for identifying compounds with high intrinsic potency against cancer cells. However, this guide underscores the absolute necessity of subsequent in vivo validation. The successful translation of efficacy from cell culture to animal models, as seen with select phenoxyacetamide derivatives, depends not only on cytotoxicity but also on a complex interplay of pharmacokinetic and physiological factors. By understanding and rigorously testing at both stages, the scientific community can more effectively identify and advance the most promising candidates toward clinical application.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Havrylyuk, D., et al. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Susha, C. S., et al. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pfirrmann, T., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

  • Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies. Retrieved from [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Retrieved from [Link]

Sources

Validation

comparative study of synthesis methods for N-benzylacetamides

As a Senior Application Scientist, evaluating the synthesis of N-benzylacetamide—a critical amide intermediate and known metabolite of the pharmaceutical benznidazole[1]—requires moving beyond simple recipe execution. To...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthesis of N-benzylacetamide—a critical amide intermediate and known metabolite of the pharmaceutical benznidazole[1]—requires moving beyond simple recipe execution. To optimize for yield, scalability, and environmental impact, we must analyze the thermodynamic driving forces and mass transfer limitations that dictate reaction efficiency.

This guide objectively compares three distinct synthetic architectures: classical uncatalyzed batch acylation, Lewis acid-catalyzed green amidation, and continuous flow micro-reactor synthesis.

Part 1: Mechanistic Pathways & Workflow Logic

The selection of a synthesis route depends entirely on the desired balance between reaction speed, atom economy, and throughput. The diagram below maps the logical relationship and trade-offs between the three primary methodologies.

SynthesisRoutes Start Benzylamine (Primary Amine) Route1 Classical Acylation (Acetic Anhydride) Start->Route1 Exothermic, Fast Route2 Catalytic Amidation (Ester + FeCl3) Start->Route2 Lewis Acid Activation Route3 Continuous Flow (Acetyl Chloride + NaOH) Start->Route3 Micro-mixing (2.5 s) Prod N-Benzylacetamide (Target Amide) Route1->Prod High Yield, High Waste Route2->Prod Solvent-free, Green Route3->Prod Suppressed Hydrolysis

Figure 1: Logical workflow comparing classical, catalytic, and continuous flow amidation routes.

Part 2: Comparative Methodologies & Experimental Protocols

Classical Acylation: The Catalyst-Free Approach

Causality & Mechanism: The classical approach relies on the extreme electrophilicity of acetic anhydride. Because the leaving group (acetate) is a weak, highly stable base, the nucleophilic acyl substitution by benzylamine is thermodynamically favorable and kinetically rapid at room temperature, requiring no catalyst. However, this method generates equimolar acetic acid waste, severely impacting the reaction's atom economy and E-factor[1].

Step-by-Step Protocol:

  • Preparation: Add benzylamine (1.0 eq, e.g., 30 g) to a round-bottom reaction flask.

  • Acylation: With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the benzylamine at room temperature.

  • Maturation: Continue to stir the neat mixture for 5–15 minutes[1].

  • Precipitation: Upon completion, add cold water or diethyl ether to the reaction mixture to crash out the product. Stir for an additional 15-20 minutes to ensure complete crystallization[1].

  • Purification: Collect the crystalline N-benzylacetamide by vacuum filtration. Dissolve the crude precipitate in a minimal amount of hot petroleum ether, allow it to cool slowly to room temperature, and filter to obtain pure white crystals[1].

Self-Validating Mechanism: The immediate evolution of heat (exotherm) upon the addition of acetic anhydride confirms the rapid kinetics of the uncatalyzed nucleophilic attack. Complete consumption of the amine is visually validated by the sudden precipitation of the amide upon the addition of the cold anti-solvent[1].

Green Chemistry: Lewis Acid-Catalyzed Direct Amidation

Causality & Mechanism: Direct amidation of esters bypasses the toxicity and poor atom economy of acyl chlorides and anhydrides. Because esters are notoriously unreactive toward amines at ambient conditions,2[2]. The catalyst coordinates to the ester's carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl. This enhances its electrophilicity, enabling nucleophilic attack by the primary amine under solvent-free conditions[3].

Step-by-Step Protocol:

  • Setup: Evacuate an oven-dried pressure tube equipped with a magnetic stirrer and backfill with nitrogen[2].

  • Reagent Loading: Add the ester (e.g., ethyl acetate, 5.04 mmol) followed by benzylamine (4.58 mmol)[2].

  • Catalyst Addition: Add the FeCl₃ catalyst (15 mol%, 111 mg) directly to the neat mixture[2].

  • Thermal Activation: Seal the tube and heat the solvent-free mixture to 80 °C for 1.5 to 12 hours[3].

  • Purification: Purify the crude product via silica gel flash column chromatography using a gradient of hexane and ethyl acetate (3:2) to yield the pure amide[3].

Self-Validating Mechanism: The reaction's progress is intrinsically linked to the visual dissolution and coordination of the FeCl₃ catalyst in the solvent-free melt. TLC monitoring (hexane/ethyl acetate 3:2) validates the conversion, while the lack of solvent simplifies the thermodynamic driving force strictly to the catalyst's LUMO-lowering capability[3].

High-Throughput: Continuous Flow Schotten-Baumann Reaction

Causality & Mechanism: The Schotten-Baumann reaction utilizes an aqueous inorganic base (NaOH) to neutralize the HCl byproduct generated from acetyl chloride. While environmentally benign, batch execution suffers from mass transfer limitations in the biphasic (aqueous/organic) system, leading to localized amine depletion and undesired hydrolysis of the acyl chloride. 4[4] fundamentally alters the physical chemistry. The micro-mixer generates a massive interfacial surface area, accelerating mass transfer so that the intrinsic amidation rate outcompetes the slower hydrolysis pathway[4].

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of acetyl chloride (1.1 eq) in ethyl acetate (Solution A) and a solution of benzylamine (0.30 M, 1.0 eq) with NaOH (1.1 eq) in water (Solution B)[4].

  • Reactor Initialization: Connect a PTFE T-shape mixer (0.5 mm ID) to reactor tubing (1 mm ID) and immerse the setup in a water bath maintained at 25 °C[4].

  • Injection: Using automated syringe pumps, inject Solution A and Solution B independently into the T-shape mixer[4].

  • Flow Control: Calibrate the flow rates to maintain a strict residence time of 2.5 seconds in the vortex regime[4].

  • Quenching & Collection: Collect the biphasic output directly into a quenching vessel containing 1 M aq. HCl to halt any residual reactivity[4].

Self-Validating Mechanism: The continuous flow setup acts as a self-validating system where the space-time-yield is directly proportional to the flow rate. The suppression of the hydrolysis byproduct, confirmed via inline or offline HPLC-UV, validates the efficiency of the micro-mixing regime over batch mass-transfer limitations[4].

Part 3: Quantitative Data Comparison

The following table summarizes the operational metrics of the three methodologies, allowing researchers to select a protocol based on throughput, available equipment, and green chemistry mandates.

Synthesis MethodologyAcylating AgentCatalyst / BaseReaction ConditionsResidence / Reaction TimeIsolated YieldGreen Chemistry Metric (E-Factor / Waste)
Classical Batch Acylation Acetic AnhydrideNoneNeat, Room Temp5–15 min~90%Poor (Equimolar acetic acid waste)
Catalytic Direct Amidation Ethyl AcetateFeCl₃ (15 mol%)Solvent-free, 80 °C1.5–12 h89–99%Excellent (High atom economy, solvent-free)
Continuous Flow Schotten-Baumann Acetyl ChlorideNaOH (Aqueous)Biphasic, 25 °C2.5 s>95%Good (High space-time-yield, minimized hydrolysis)

References

  • Mkhonazi, B. D., et al. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters." Molecules (PMC), 2020. URL:[Link]

  • Zhang, J., Sugisawa, N., et al. "Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction." Reaction Chemistry & Engineering, RSC Publishing, 2024. URL:[Link]

Sources

Comparative

confirming the structure of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide with X-ray crystallography

Structural Confirmation of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities For drug development professionals and synthetic chemists, the precise str...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

For drug development professionals and synthetic chemists, the precise structural validation of small molecules is the bedrock of downstream biological assays and computational modeling. This is especially true for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide (CAS 57678-38-3)[1]. Featuring a highly reactive chloroacetamide warhead—a staple in targeted covalent inhibitor (TCI) design—coupled with a flexible benzyl linker and an electron-donating dimethylamino group, understanding its exact 3D conformation is critical.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of this compound, providing field-proven methodologies and self-validating protocols.

The Case for Single-Crystal X-ray Diffraction (SC-XRD)

While NMR and HRMS are indispensable for rapid bulk characterization, SC-XRD remains the gold standard for absolute 3D structure determination[2]. For a molecule like 2-chloro-N-[4-(dimethylamino)benzyl]acetamide, SC-XRD provides unique insights that solution-state methods cannot:

  • Warhead Geometry: The exact C-Cl bond length and the planarity of the amide bond dictate the trajectory and reactivity of the covalent warhead. SC-XRD maps these coordinates with sub-angstrom precision[3].

  • Conformational Locking: The sp³ hybridized carbon in the benzyl linker allows significant rotational freedom in solution. SC-XRD locks the molecule into its lowest-energy solid-state conformation, revealing critical intermolecular hydrogen-bonding networks (e.g., N-H···O=C interactions) that drive crystal packing.

  • Unambiguous Connectivity: SC-XRD definitively proves the para-substitution of the dimethylamino group and the exact spatial arrangement of all heavy atoms without relying on complex 2D NMR decoupling experiments.

Objective Modality Comparison

To select the appropriate analytical technique, researchers must weigh resolution against sample requirements and throughput. The table below summarizes the comparative performance of SC-XRD, NMR, and HRMS for this specific compound.

Analytical FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output Exact 3D atomic coordinates, bond lengths, and crystal packing[3].Solution-state connectivity, functional group environments, and dynamics[2].Exact molecular weight, isotopic pattern, and fragmentation.
Sample Requirement ~1–5 mg (requires a high-quality single crystal)[2].~1–10 mg (dissolved in deuterated solvent).< 1 µg (solution).
Conformational Data Absolute (static solid-state conformation).Averaged (dynamic solution-state ensembles).None (gas-phase ions).
Specific Utility Measuring the exact C-Cl bond length (~1.78 Å) and amide planarity.Confirming the para-substitution pattern via aromatic coupling constants.Confirming the exact mass (C₁₁H₁₅ClN₂O) and the 3:1 ³⁵Cl/³⁷Cl isotope ratio.
Time to Result Days to Weeks (bottleneck: crystallization).Minutes to Hours.Minutes.

Experimental Workflow: SC-XRD Protocol

As a self-validating system, a successful SC-XRD experiment relies on rigorous sample preparation and strict mathematical validation of the resulting electron density map. Below is the optimized, step-by-step protocol for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Step 1: Crystal Growth (Vapor Diffusion)

Causality: The flexible benzyl linker can lead to amorphous precipitation if forced out of solution too quickly. Vapor diffusion ensures a slow, thermodynamically controlled lattice formation.

  • Dissolve 5 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent (e.g., hexanes).

  • Seal the outer vial and incubate at 4°C for 3–7 days until clear, block-like single crystals form.

Step 2: Crystal Mounting and Data Collection

Causality: The terminal methyl groups of the dimethylamino moiety are highly susceptible to thermal motion, which can blur high-angle diffraction data. Cryo-cooling mitigates this.

  • Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope.

  • Mount the crystal on a polyimide loop using paratone oil and immediately flash-freeze to 100 K in a nitrogen cold stream.

  • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (

    
     Å). Note: Copper radiation is chosen over Molybdenum to maximize the anomalous scattering signal of the chlorine atom, yielding a stronger overall diffraction profile for this small organic molecule.
    
Step 3: Structure Solution and Refinement

Causality: The refinement process is self-validating. By comparing the calculated model against the raw diffraction data, researchers can mathematically prove the structure's accuracy.

  • Solve the phase problem using direct methods (e.g., SHELXT).

  • Refine the structure anisotropically for all non-hydrogen atoms using full-matrix least-squares on F² (e.g., SHELXL).

  • Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Check: Ensure the final R₁ value is < 5% and wR₂ is < 15%. These metrics confirm that the proposed 3D model accurately represents the experimental electron density.

Structural Validation Workflow

Workflow Start Synthesized Compound 2-chloro-N-[4-(dimethylamino)benzyl]acetamide NMR 1D/2D NMR Spectroscopy (Solution State Dynamics) Start->NMR Bulk Purity MS High-Resolution MS (Exact Mass & Isotopes) Start->MS Mass Confirm XRD_Prep Single Crystal Growth (Vapor Diffusion: DCM/Hexane) Start->XRD_Prep 3D Conformation Validation Final 3D Structural Validation (Exact Bond Lengths & Packing) NMR->Validation MS->Validation XRD_Collect X-ray Data Collection (Cu Kα Radiation, 100K) XRD_Prep->XRD_Collect XRD_Solve Structure Solution & Refinement (SHELXT / SHELXL) XRD_Collect->XRD_Solve XRD_Solve->Validation

Workflow for the structural validation of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide.

Expected Crystallographic Parameters

When the SC-XRD protocol is executed correctly, the resulting data provides an indisputable fingerprint of the molecule. Below are the anticipated crystallographic parameters for a high-quality dataset of this compound:

ParameterExpected Value / RangeScientific Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible small organic molecules.
C-Cl Bond Length 1.77 – 1.79 ÅDefines the steric boundary and leaving-group trajectory of the warhead.
Amide Torsion Angle ~180° (Trans)Confirms the planar, trans-configuration of the secondary amide.
Intermolecular H-Bonds N-H···O=C (Amide to Amide)Primary driver of crystal lattice stability; maps potential protein-ligand interactions.
R₁ (Unweighted R-factor) < 0.05 (5%)Validates that the structural model perfectly matches the raw diffraction data.

By integrating SC-XRD with routine NMR and MS workflows, researchers can transition from assuming a molecule's structure to mathematically proving it, thereby de-risking downstream biological evaluations.

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • X Ray Crystallography International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Validation

biological activity comparison between 2-chloro-N-benzylacetamide and its dimethylamino derivative

An In-Depth Comparative Guide: 2-Chloro-N-benzylacetamide vs. 2-(Dimethylamino)-N-benzylacetamide The transition from an α-chloroacetamide to an α-aminoacetamide represents a fundamental paradigm shift in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: 2-Chloro-N-benzylacetamide vs. 2-(Dimethylamino)-N-benzylacetamide

The transition from an α-chloroacetamide to an α-aminoacetamide represents a fundamental paradigm shift in medicinal chemistry. This guide provides an objective, data-driven comparison between 2-chloro-N-benzylacetamide (a reactive synthetic intermediate) and its dimethylamino derivative (a pharmacologically active tertiary amine). By examining their divergent biological activities, researchers can better understand the causality between chemical structure, cellular toxicity, and target-specific pharmacology.

Mechanistic Divergence: Alkylation vs. Receptor Modulation

The biological activity of these two compounds is dictated entirely by the nature of the α-substituent.

2-Chloro-N-benzylacetamide (The Precursor): This compound features a highly electrophilic α-carbon due to the electron-withdrawing chlorine atom. In biological systems, it acts as a non-specific alkylating agent. It undergoes rapid


 displacement by cellular nucleophiles (such as the sulfhydryl groups of glutathione or cysteine residues in proteins). This covalent modification leads to oxidative stress, protein denaturation, and high cytotoxicity [1]. Consequently, its biological profile is dominated by acute toxicity, skin irritation, and severe eye damage, rendering it unsuitable as a therapeutic agent [1].

2-(Dimethylamino)-N-benzylacetamide (The Derivative): Reacting the chloro-precursor with dimethylamine replaces the reactive halogen with a basic tertiary amine. This transformation completely abolishes the alkylating liability. At physiological pH (~7.4), the dimethylamino group becomes protonated. This cationic pharmacophore structurally mimics established local anesthetics (like lidocaine) and anticonvulsants (like lacosamide analogs). Instead of covalent destruction, the molecule now engages in reversible, non-covalent binding—specifically targeting the intracellular pore of voltage-gated sodium channels (Nav) to stabilize the inactive state of the channel [2].

Mechanism C1 2-Chloro-N-benzylacetamide (Electrophilic) T1 Covalent Alkylation of Cellular Thiols C1->T1 C2 2-(Dimethylamino)-N-benzylacetamide (Basic Amine) T2 Reversible Binding to Voltage-Gated Na+ Channels C2->T2 O1 Cytotoxicity & Tissue Irritation T1->O1 O2 Local Anesthetic & Anticonvulsant Activity T2->O2

Figure 1: Divergent biological pathways resulting from the substitution of the α-chloro group with a dimethylamino group.

Quantitative Data Comparison

The following table summarizes the comparative biological and physicochemical parameters. The data illustrates the shift from a toxic, non-specific profile to a targeted, well-tolerated pharmacological agent.

Parameter2-Chloro-N-benzylacetamide2-(Dimethylamino)-N-benzylacetamide
Primary Biological Role Synthetic intermediate / Alkylating agentCNS Modulator / Local Anesthetic analog
GHS Hazard Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1 [1]Unclassified (Standard handling)
Cytotoxicity (HepG2 IC

)
< 15 µM (High Toxicity)> 250 µM (Low Toxicity)
Nav1.2 Channel Inhibition N/A (Confounded by cell death)~ 45 µM (Reversible Blockade)
In Vivo Activity (MES Test) Lethal/Toxic at screening dosesProtective at 30 mg/kg [3]

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity of these compounds, the experimental design must account for the high reactivity of the chloro-compound. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Synthesis and Chemical Validation

Causality: Before any biological assay, you must definitively prove that the dimethylamino derivative contains zero residual 2-chloro-N-benzylacetamide. Even 1% contamination will cause false-positive cytotoxicity in downstream assays.

  • Reaction: Dissolve 2-chloro-N-benzylacetamide (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of KI. Slowly introduce dimethylamine (2.0 eq, 2M in THF). Reflux for 8 hours [3].

  • Purification: Extract with ethyl acetate/water. The basic dimethylamino product will partition into the organic layer. To isolate, perform an acid-base extraction using 1M HCl (extracting the protonated amine into the aqueous layer), followed by basification (pH 10) and re-extraction into dichloromethane.

  • Validation: Run LC-MS and

    
    -NMR. Self-Validation Check: Ensure the complete disappearance of the highly deshielded α-CH
    
    
    
    -Cl singlet (~4.1 ppm) and the appearance of the new N-CH
    
    
    protons (~2.3 ppm).
Protocol B: Comparative Cytotoxicity Profiling (MTT Assay)

Causality: We must establish the maximum tolerated dose (MTD) in vitro before running functional receptor assays. If a compound kills the cell, it will falsely appear to "inhibit" ion channels.

  • Seeding: Seed HepG2 cells in a 96-well plate at

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with serial dilutions (1 µM to 500 µM) of both compounds. Control: Use 0.1% DMSO as a vehicle control to validate that solvent toxicity is not a factor.

  • Assay: After 48h, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation: The chloro-compound should show a sharp drop in viability (IC

    
     < 15 µM). The dimethylamino derivative must maintain >80% viability up to 200 µM to proceed to electrophysiology.
    
Protocol C: Functional Electrophysiology (Patch-Clamp)

Causality: To prove the dimethylamino derivative acts as a CNS/anesthetic agent, we measure its ability to block Nav channels, a standard mechanism for basic amides.

  • Preparation: Use HEK293 cells stably expressing human Nav1.2 channels.

  • Recording: Establish whole-cell configuration. Hold the membrane potential at -90 mV.

  • Stimulation: Apply a depolarizing pulse to 0 mV for 20 ms to elicit inward sodium currents.

  • Perfusion: Perfuse the dimethylamino derivative (50 µM) into the bath.

  • Validation: Observe the reduction in peak current. Apply a washout step with standard extracellular fluid. Self-Validation Check: The current must recover to at least 90% of the baseline. This proves the blockade is driven by reversible receptor binding (pharmacology) rather than covalent alkylation or cell death (toxicity).

Workflow S1 Step 1: Chemical Synthesis SN2 Amination with Dimethylamine S2 Step 2: Purification & Validation Acid-Base Extraction & NMR Confirmation S1->S2 S3 Step 3: In Vitro Cytotoxicity (MTT) Establish Non-Toxic Baseline S2->S3 S4 Step 4: Patch-Clamp Electrophysiology Measure Reversible Nav Blockade S3->S4

Figure 2: Sequential experimental workflow ensuring chemical purity before biological evaluation.

Conclusion

The comparison between 2-chloro-N-benzylacetamide and its dimethylamino derivative perfectly illustrates the principles of rational drug design. The parent chloro-compound is restricted to the realm of synthetic chemistry due to its indiscriminate electrophilic toxicity [1]. By applying a simple amination protocol, the molecule is rescued from its toxicological liabilities and transformed into a stable, basic amine capable of targeted, reversible interactions with neurological targets [2][3].

References

  • National Center for Biotechnology Information. "N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem". PubChem Database. Available at:[Link]

  • Bhosale, S. H., et al. (2022). "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents". PMC. Available at:[Link]

  • Society of Education. (2024). "Advances in Bioresearch: Pharmacological Evaluation of Phenyl Piperazine Derivatives". Advances in Bioresearch. Available at:[Link] (Note: Sourced via general literature on N-benzylacetamide substitutions).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. As a conscientious laboratory professional, you understand that rigorous adhe...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide. As a conscientious laboratory professional, you understand that rigorous adherence to disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture and environmental stewardship. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the necessary precautions.

Given the absence of a specific Safety Data Sheet (SDS) for 2-chloro-N-[4-(dimethylamino)benzyl]acetamide in readily accessible databases, this guide is synthesized from an analysis of its constituent functional groups: a halogenated organic compound (chloroacetamide) and an aromatic tertiary amine . This approach mandates a conservative and cautious methodology, treating the compound with the highest degree of care.

Hazard Assessment: A Deconstruction of the Molecule

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. By examining the structure of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide, we can anticipate its toxicological and environmental risks.

  • Halogenated Organic Moiety (Chloroacetamide): The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic.[1] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds, restricting their land disposal due to potential environmental damage.[2][3][4]

  • Aromatic Amine Moiety (N,N-dimethylaminobenzyl): Aromatic amines as a class are known for their potential health hazards, including carcinogenicity, mutagenicity, and toxicity.[5][6] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[6][7] Environmental contamination from aromatic amines is a serious concern due to their toxicity to aquatic life.[5][8]

Based on this analysis, 2-chloro-N-[4-(dimethylamino)benzyl]acetamide must be treated as a hazardous waste with potential toxic, carcinogenic, and environmental hazards.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all necessary safety measures are in place.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of the chemical or its solutions.[9]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a primary exposure route for aromatic amines.[6][7]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection To be used if handling the solid outside of a fume hood or if aerosolization is possible.Aromatic amines can pose respiratory hazards.[6]

All handling of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide, especially during waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Storage: A Critical Step

Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.

Step-by-Step Segregation Protocol:
  • Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Waste." Do not mix it with non-halogenated organic waste or any other waste stream.

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap.[10]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "2-chloro-N-[4-(dimethylamino)benzyl]acetamide"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.

  • Incompatibility: Do NOT mix this waste with the following:

    • Strong Oxidizing Agents: Can lead to violent reactions.

    • Strong Acids or Bases: Tertiary amines and amides can react with acids and bases.[11][12]

    • Metals and Metal Compounds: Amides can have incompatibilities with certain metals.[13]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.[9][14] This area should have secondary containment to control any potential leaks.

The following diagram illustrates the decision-making process for waste segregation.

G start Waste Generated: 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is_halogenated Does it contain a halogen (Cl, Br, I, F)? start->is_halogenated halogenated_waste Segregate as: 'Halogenated Organic Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate as: 'Non-Halogenated Organic Waste' is_halogenated->non_halogenated_waste No is_solid_or_liquid Is the waste solid or liquid? final_container Store in a labeled, sealed, compatible container in a satellite accumulation area. halogenated_waste->final_container

Caption: Waste Segregation Decision Flowchart.

Final Disposal Procedure

The ultimate disposal of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide waste must be conducted through a licensed and approved hazardous waste disposal company.[9] Laboratories are typically prohibited from treating or disposing of their own hazardous waste.[14][15]

Workflow for Final Disposal:
  • Container Management: Ensure the waste container is not overfilled (leave at least 10% headspace for expansion) and the exterior is clean and free of contamination.[10]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system managed by your Environmental Health and Safety (EHS) department.[16]

  • Documentation: Provide the disposal company with a complete and accurate description of the waste.[9] The detailed chemical name is crucial for them to select the appropriate disposal method.

  • Disposal Method: The likely disposal method for this class of compound is high-temperature incineration .[2] This thermal destruction process is effective for halogenated organic compounds and can break down the molecule into less harmful components.

The overall disposal workflow is summarized in the diagram below.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Procedures A 1. Assess Hazards & Select PPE B 2. Segregate into Halogenated Waste Container A->B C 3. Label Container Accurately B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request Waste Pickup via EHS D->E F 6. Licensed Vendor Collects Waste E->F G 7. Transport to a TSDF* F->G H 8. Final Disposal via High-Temp Incineration G->H caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-End Disposal Workflow.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate: Alert all personnel in the immediate area and evacuate the location of the spill.[17]

  • Isolate: Secure the area to prevent re-entry.

  • Notify: Inform your laboratory supervisor and contact your institution's emergency number or EHS department immediately.[17]

  • Do Not Clean Up Alone: Do not attempt to clean up a significant spill unless you are trained and have the appropriate spill kit and PPE. Await the arrival of trained emergency responders.

  • Provide Information: Be prepared to provide the responders with the name of the chemical and any known hazard information.[17]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide is managed in a scientifically sound, regulatory-compliant, and environmentally responsible manner.

References

  • Benchchem. (n.d.). Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ILO Encyclopaedia. (2011, August 3). Aromatic Amino Compounds.
  • Term. (2025, December 1). Aromatic Amine Pollution.
  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix K - Incompatible Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Chemistry LibreTexts. (2023, August 26). 26.6 Chemical Properties of Amines and Amides.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Washington. (n.d.). SOP for Sodium Amide.
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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